molecular formula C₈H₁₀D₄O B1145211 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 CAS No. 418866-12-0

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Cat. No.: B1145211
CAS No.: 418866-12-0
M. Wt: 130.22
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a useful research compound. Its molecular formula is C₈H₁₀D₄O and its molecular weight is 130.22. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

418866-12-0

Molecular Formula

C₈H₁₀D₄O

Molecular Weight

130.22

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0), a critical isotopologue used as an internal standard in mass spectrometry and a probe for conformational analysis in NMR studies.

Unlike simple cyclohexanone, the 4,4-dimethyl analog presents a unique steric environment that suppresses specific side reactions (such as


-elimination), yet it retains the acidity at the 

-positions necessary for base-catalyzed Hydrogen/Deuterium (H/D) exchange. This guide prioritizes isotopic enrichment (>98 atom% D) through a self-validating, iterative thermodynamic exchange protocol, minimizing the "dilution effect" inherent in single-pot methods.

Strategic Rationale & Mechanism

Why 4,4-Dimethyl-cyclohexanone-d4?
  • Metabolic Stability: The C2 and C6 positions are primary sites for metabolic oxidation (CYP450). Deuteration here exploits the Kinetic Isotope Effect (KIE), significantly slowing metabolism and allowing for precise tracer studies.

  • NMR Simplification: The 4,4-dimethyl substitution breaks the coupling network of the cyclohexane ring. By deuterating the

    
    -positions (2,6), the resulting 1H NMR spectrum is simplified to the methyl singlets and the C3/C5 methylene signals, facilitating complex structural assignments in derivative molecules.
    
Mechanistic Pathway

The synthesis relies on keto-enol tautomerism . Under basic conditions, the


-protons are abstracted to form an enolate intermediate. In the presence of a large excess of Deuterium Oxide (

), the enolate is reprotonated (redeuterated) at the C-terminus.

Critical Consideration: This process is an equilibrium. As H is exchanged for D, the solvent pool becomes contaminated with HDO/H2O, limiting the maximum achievable deuteration in a single step. Therefore, this protocol utilizes an iterative exchange Strategy .

Mechanism cluster_0 Thermodynamic Driver Start 4,4-Dimethyl- cyclohexanone Enolate Enolate Intermediate Start->Enolate Deprotonation (-H+) Base Base (OD-) Base->Enolate Product_d1 Mono-deuterated Intermediate Enolate->Product_d1 Deuteration (+D+) D2O D2O (Excess) D2O->Product_d1 Product_d4 Target: 2,2,6,6-d4 Product_d1->Product_d4 Repeat Cycles (x3)

Figure 1: Mechanism of base-catalyzed H/D exchange via enolate intermediate.

Experimental Protocol

Safety Note:


 is hygroscopic. All glassware must be oven-dried. Work under an inert atmosphere (Nitrogen/Argon) to prevent atmospheric moisture ingress, which degrades isotopic purity.
Reagents & Equipment
  • Substrate: 4,4-Dimethylcyclohexanone (10.0 g, ~79 mmol).

  • Solvent/Source: Deuterium Oxide (

    
    ), 99.9 atom% D.
    
  • Catalyst: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent (Extraction): Dichloromethane (DCM) or Diethyl Ether.

  • Drying Agent: Sodium Sulfate (

    
    ), anhydrous.
    
Step-by-Step Methodology
Cycle 1: Initial Exchange
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anhydrous

    
     (1.0 g)  in 
    
    
    
    (30 mL)
    .
    • Rationale:

      
       is preferred over strong bases (like NaOD) to minimize aldol condensation side-products, although the 4,4-dimethyl steric bulk provides some protection.
      
  • Addition: Add 4,4-Dimethylcyclohexanone (10.0 g) to the biphasic mixture.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 12-16 hours .

    • Note: Vigorous stirring is essential as the ketone is not fully soluble in water; phase transfer kinetics apply.

  • Workup: Cool to room temperature. Extract the reaction mixture with DCM (3 x 20 mL) .

  • Isolation: Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
    • Checkpoint: At this stage, isotopic incorporation is typically 85-90%. This is insufficient for "d4" designation.

Cycle 2 & 3: Iterative Enrichment (The "Purification by Reaction")
  • Repetition: Take the concentrated oil from Cycle 1 and repeat Steps 1-5 using fresh

    
     (30 mL) and fresh 
    
    
    
    .
  • Final Cycle: Repeat a third time if MS analysis shows >1% d3 species.

  • Final Purification: After the final concentration, purify the oil via vacuum distillation (bp ~178°C at atm, adjust for vacuum) or silica gel chromatography (Hexanes:EtOAc 9:1) if trace impurities are observed.

Workflow Step1 Dissolve K2CO3 in D2O Add Substrate Step2 Reflux 12-16h (Phase Transfer) Step1->Step2 Step3 Extract (DCM) Concentrate Step2->Step3 Check QC Check (NMR/MS) Is d4 > 98%? Step3->Check Repeat Repeat with FRESH D2O Check->Repeat No (d3 present) Final Distillation & Final Packaging Check->Final Yes Repeat->Step1 Cycle 2/3

Figure 2: Iterative workflow ensuring high isotopic purity.

Analytical Validation

To certify the material as "d4", you must prove the absence of protons at the


-positions.
NMR Characterization

The 4,4-dimethylcyclohexanone spectrum is distinct. Upon deuteration, the


-proton signals disappear completely, and the 

-proton signals change multiplicity due to the loss of vicinal coupling.
FeatureProtonated (d0) Shift (

ppm)
Deuterated (d4) Shift (

ppm)
Multiplicity Change

-CH2 (C2, C6)
2.35 Absent Disappearance confirms exchange.

-CH2 (C3, C5)
1.601.58Triplet (d0)

Broad Singlet (d4)*
Methyls (C4-Me) 1.051.05Singlet (Unchanged)

*Note: The


-protons in the d4 analog may show slight broadening or very small coupling to the deuterium (J_HD is small), but the major triplet splitting from the 

-protons will vanish.
Mass Spectrometry (GC-MS)
  • d0 Parent Ion: m/z 126

  • d4 Target Ion: m/z 130

  • Acceptance Criteria: The abundance of m/z 129 (d3) should be < 2% relative to m/z 130.

Troubleshooting & Optimization

Back-Exchange
  • Problem: NMR shows re-appearance of

    
    -protons after storage.
    
  • Cause: Exposure to atmospheric moisture or protic solvents (methanol, water) allows the equilibrium to reverse.

  • Solution: Store the product under Argon in a desiccator. If using for NMR, use CDCl3 treated with anhydrous K2CO3 or use CD2Cl2 to prevent acid-catalyzed back-exchange by trace HCl in chloroform.

Incomplete Exchange
  • Problem: Persistent d3/d2 signals after 3 cycles.

  • Cause: "Dead" volume in the reaction flask or water contamination in the

    
    .
    
  • Solution: Flame-dry the

    
     before use. Ensure the reflux is vigorous enough to mix the biphasic layers (or add a co-solvent like THF-d8, though this is usually unnecessary and expensive).
    

References

  • Sigma-Aldrich. 4,4-Dimethylcyclohexanone Product Specification. Retrieved from

  • BOC Sciences. Isotope Labeled Building Blocks: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4.[] Retrieved from

  • National Institutes of Health (NIH). Catalysis of Hydrogen–Deuterium Exchange Reactions. (Discusses general cyclohexanone exchange mechanisms). Retrieved from

  • Organic Chemistry Portal. Synthesis of Cyclohexanones and Derivatives. Retrieved from

Sources

Technical Monograph: 4,4-Dimethylcyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Deuterated Isotopolog for Mechanistic Profiling and Quantitation

Executive Summary

4,4-Dimethylcyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) is a specialized stable isotope-labeled building block used critically in pharmaceutical research. Distinguished by the substitution of four alpha-protons with deuterium, this compound serves as a "silent" NMR standard and a kinetic probe for reactions involving enolization. Its gem-dimethyl substitution at the C4 position provides unique steric protection, preventing beta-elimination side reactions often seen in linear ketone labeling. This guide details its physicochemical properties, synthesis via thermodynamic exchange, and applications in Kinetic Isotope Effect (KIE) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The introduction of deuterium at the thermodynamically active alpha-positions (C2 and C6) alters the vibrational frequency of the C-H bonds (lowering the zero-point energy) without significantly changing the steric environment.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 4,4-Dimethylcyclohexanone-2,2,6,6-d4
CAS Number 41866-12-0
Molecular Formula C₈H₁₀D₄O
Molecular Weight 130.22 g/mol (Calculated based on D enrichment)
Parent Compound MW 126.20 g/mol
Appearance White to off-white low-melting solid or semi-solid
Melting Point 40–44 °C (Parent: 41–45 °C)
Isotopic Purity Typically ≥ 98 atom % D
Solubility Soluble in CDCl₃, DMSO-d₆, Methanol-d₄; Insoluble in water
Storage Hygroscopic; Store at -20°C under inert atmosphere (N₂/Ar)

Synthesis & Manufacturing Methodology

The synthesis of 4,4-Dimethylcyclohexanone-2,2,6,6-d4 is driven by thermodynamic H/D exchange . Unlike kinetic deprotonation (which requires LDA at -78°C), this process utilizes the reversible formation of the enolate in the presence of a deuterium source (D₂O) and a base catalyst.

Mechanism of Action

The 4,4-dimethyl substitution is critical here. In unsubstituted cyclohexanones, harsh basic conditions can lead to aldol condensations. The gem-dimethyl group at C4 sterically hinders the carbonyl, reducing self-condensation rates while allowing the smaller deuterium atoms to exchange at the alpha positions.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 4,4-Dimethylcyclohexanone (Parent) Intermediate Enolate Transition State Start->Intermediate Deprotonation Reagents D2O / K2CO3 (Excess Deuterium Source) Reagents->Intermediate Exchange H/D Exchange (Cycles 1-3) Intermediate->Exchange Deuteration Exchange->Intermediate Repeat for full occupancy Product 4,4-Dimethylcyclohexanone- 2,2,6,6-d4 Exchange->Product Isolation

Figure 1: Base-catalyzed thermodynamic exchange mechanism converting protium to deuterium at alpha-carbon positions.

Detailed Protocol: Base-Catalyzed Exchange

Objective: Achieve >98% D-incorporation at C2/C6 positions.

  • Reagent Prep: Dissolve 4,4-dimethylcyclohexanone (10 mmol) in 1,4-dioxane (solvent) to ensure solubility.

  • Exchange Phase: Add D₂O (50 mmol, 5 eq) and anhydrous K₂CO₃ (0.5 eq).

  • Reflux: Heat the mixture to 80°C for 12 hours. The basic conditions facilitate the formation of the enolate, which is reprotonated by D₂O.

  • Workup 1: Cool to RT. Extract with Et₂O. Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Iterative Exchange: Analyze by ¹H NMR. If alpha-proton signal persists, repeat steps 2-4 with fresh D₂O. Note: Usually 2-3 cycles are required to overcome the statistical equilibrium.

  • Purification: Final purification via sublimation or recrystallization from pentane (if solid) to remove trace water.

Spectral Characterization

The deuteration of the alpha-positions results in distinct spectral silencing in Proton NMR and mass shifts in MS, making this compound an ideal internal standard.

Nuclear Magnetic Resonance (¹H NMR)
  • Parent Compound (4255-62-3):

    • δ 2.35 ppm (t, 4H): Alpha-protons (C2, C6).

    • δ 1.60 ppm (t, 4H): Beta-protons (C3, C5).

    • δ 1.05 ppm (s, 6H): Methyl groups.

  • Deuterated Analog (d4):

    • δ 2.35 ppm: SILENT (Signal disappears completely).

    • δ 1.60 ppm: Becomes a Singlet (s, 4H). The triplet splitting is lost because the neighboring coupling partners (alpha-protons) are removed.

    • δ 1.05 ppm: Singlet (s, 6H) remains unchanged.

Mass Spectrometry[9]
  • Parent: Base peak at m/z 126.[1]

  • d4 Analog: Base peak shifts to m/z 130 .

  • Fragmentation: The McLafferty rearrangement and alpha-cleavage pathways will show mass shifts corresponding to the retention of deuterium, aiding in fragmentation mechanism studies.

Applications in Drug Development[3][11][12][13][14]

A. Kinetic Isotope Effect (KIE) Studies

This compound is essential for determining the rate-determining step (RDS) in reactions involving the carbonyl alpha-position (e.g., halogenation, alkylation, or metabolic oxidation).

  • Primary KIE (kH/kD > 2): Indicates C-H bond breaking at the alpha-position is the RDS.

  • Secondary KIE: Probes hybridization changes (sp³ to sp²) during the transition state.

B. Metabolic Stability Profiling

While the alpha-protons of ketones are exchangeable in vivo, the gem-dimethyl group blocks beta-oxidation. Using the d4-analog allows researchers to differentiate between metabolic clearance via alpha-hydroxylation (which would remove D) versus ring oxidation at distal sites.

DOT Diagram: KIE Experimental Logic

KIE_Logic Substrate Reaction Substrate (Parent vs d4-Analog) Reaction Target Reaction (e.g., Bromination) Substrate->Reaction Measurement Measure Rate Constants (kH and kD) Reaction->Measurement Decision Calculate kH/kD Measurement->Decision Result1 kH/kD ≈ 1.0 No C-H bond breaking in RDS Decision->Result1 < 1.4 Result2 kH/kD > 2.0 Primary Isotope Effect (Alpha-deprotonation is RDS) Decision->Result2 > 1.4

Figure 2: Decision tree for interpreting Kinetic Isotope Effects using 4,4-dimethylcyclohexanone-d4.

Handling: The Back-Exchange Risk

Critical Warning: Alpha-deuterated ketones are susceptible to back-exchange if exposed to protic solvents (H₂O, MeOH, EtOH) containing even trace amounts of acid or base.

Storage & Handling Protocol
  • Solvent Choice: Always use aprotic solvents (DCM, THF, Acetonitrile) for reactions.

  • NMR Analysis: Use CDCl₃ or DMSO-d₆. Avoid CD₃OD (Methanol-d₄) unless it is 100% isotopic purity, as the labile deuterium in the solvent can exchange with the substrate, complicating integration.

  • Storage: Store under Argon at -20°C. Moisture in the air can catalyze H/D exchange over long periods, degrading isotopic purity.

References

  • BOC Sciences. 4,4-Dimethyl-cyclohexanone-2,2,6,6-[d4] Product Entry. Retrieved from

  • Sigma-Aldrich. 4,4-Dimethylcyclohexanone (Parent Compound) Physicochemical Data. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 4,4-Dimethylcyclohexanone. Retrieved from

  • Organic Syntheses. General Methods for Alpha-Deuteration of Ketones. Org.[2][3][4][5] Synth. 1980, 60, 1. (Methodology adaptation for cyclic ketones).

  • Santa Cruz Biotechnology. Cyclohexanone-2,2,6,6-d4 (Analog Reference).[6] Retrieved from

Sources

Introduction: The Role of Isotopically Labeled Compounds in Modern Analytical Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (CAS Number 41866-12-0)

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique that provides invaluable insights into reaction mechanisms, molecular structures, and the behavior of complex systems.[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are pivotal for achieving precise and reproducible results.[2][3] 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a deuterated analog of 4,4-dimethylcyclohexanone, designed for use as an internal standard in analytical and research applications. The substitution of four hydrogen atoms with deuterium at the 2 and 6 positions results in a +4 Da mass increase, allowing for clear differentiation from the unlabeled analyte in mass spectrometry while maintaining nearly identical chemical and physical properties.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and application of this stable isotope-labeled compound.

Physicochemical Properties and Characterization

While specific experimental data for 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is not extensively published, its properties can be reliably inferred from its non-deuterated counterpart and general principles of isotopic labeling.

PropertyExpected Value
CAS Number 41866-12-0
Molecular Formula C8H10D4O
Molecular Weight 130.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 174 °C (similar to non-deuterated analog)
Density Approx. 0.9 g/mL at 25 °C (slightly denser than non-deuterated analog)
Isotopic Purity Typically ≥98 atom % D
Spectroscopic Characterization

The successful synthesis and purity of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 would be confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show a significant reduction in the signals corresponding to the protons at the 2 and 6 positions of the cyclohexanone ring. The remaining signals would be from the methyl groups at position 4 and the protons at positions 3 and 5.

    • ²H NMR : The deuterium NMR spectrum would display a signal corresponding to the deuterium atoms at the 2 and 6 positions, confirming the location of the isotopic label.

    • ¹³C NMR : The carbon-13 NMR spectrum would show characteristic shifts for the carbonyl carbon, the quaternary carbon at position 4, and the methylene and methyl carbons. The signals for the deuterated carbons (C2 and C6) would exhibit splitting due to carbon-deuterium coupling and a slight isotopic shift.[6]

  • Mass Spectrometry (MS) :

    • Mass spectrometry is a crucial technique for confirming the incorporation of deuterium.[7] The mass spectrum of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is expected to show a molecular ion peak (M+) at m/z 130, which is 4 mass units higher than the unlabeled 4,4-dimethylcyclohexanone (m/z 126).[5] This mass shift is the fundamental property that allows it to function as an internal standard.[2]

Synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Proposed Synthetic Workflow

cluster_0 Synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 A 4,4-Dimethylcyclohexanone D Reaction Mixture (Heating/Stirring) A->D B Deuterated Solvent (e.g., D2O) B->D C Acid or Base Catalyst C->D E Workup and Extraction D->E Quenching F Purification (e.g., Distillation) E->F G 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 F->G

Caption: Proposed synthetic workflow for 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4.

Detailed Protocol:
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, 4,4-dimethylcyclohexanone is dissolved in a deuterated solvent such as deuterium oxide (D₂O).[7]

  • Catalysis : A catalytic amount of a strong acid (e.g., DCl) or a strong base (e.g., NaOD) is added to the mixture. The choice of catalyst will depend on the stability of the starting material and the desired reaction kinetics.

  • Reaction : The mixture is heated to reflux and stirred for a prolonged period to allow for the exchange of the alpha-protons with deuterium from the solvent. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC-MS.

  • Workup : After the desired level of deuteration is achieved, the reaction is cooled to room temperature. The catalyst is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification : The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation, to yield the final 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4.

Application as an Internal Standard in Quantitative Analysis

The primary application of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is as an internal standard for the accurate quantification of its non-deuterated analog in complex matrices by LC-MS or GC-MS.[8][9] The deuterated standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for reliable correction of these sources of error.[2][8]

Experimental Workflow for LC-MS/MS Quantification

cluster_1 LC-MS/MS Quantification Workflow prep Sample Preparation (Spike with Internal Standard) lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection and Quantification) lc->ms data Data Analysis (Calibration Curve) ms->data result Analyte Concentration data->result

Caption: General workflow for quantitative analysis using an internal standard.

Step-by-Step Protocol:
  • Preparation of Stock Solutions :

    • Prepare a stock solution of the analyte (4,4-dimethylcyclohexanone) of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a stock solution of the internal standard (4,4-Dimethyl-cyclohexanone-2,2,6,6-d4) of a known concentration in the same solvent.

  • Preparation of Calibration Standards :

    • Create a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the samples.

    • Spike each calibration standard with a constant, known concentration of the internal standard stock solution.

  • Sample Preparation :

    • To each unknown sample, add the same constant, known concentration of the internal standard as was added to the calibration standards.[10]

    • Perform any necessary sample extraction or cleanup procedures (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis :

    • Inject the prepared calibration standards and samples into the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This will involve selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

  • Data Analysis :

    • For each injection, determine the peak area of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.

    • For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte.

Potential in Metabolic Studies

Deuterium-labeled compounds are valuable tools for tracing metabolic pathways.[] 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 could potentially be used to study the metabolism of 4,4-dimethylcyclohexanone in biological systems. By administering the deuterated compound, researchers can track its conversion to various metabolites using mass spectrometry, as the deuterium label will be retained in the metabolic products, allowing them to be distinguished from endogenous compounds.

Conclusion

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a valuable tool for researchers and analytical scientists. Its primary utility as an internal standard in mass spectrometry-based quantification ensures high accuracy and precision by correcting for analytical variability.[3] The principles and protocols outlined in this guide provide a framework for the effective synthesis, characterization, and application of this and similar deuterated compounds in demanding research and drug development settings.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Role of Deuterated Solvents in Isotopic Labeling for Chemical Research - SYNMR.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Isotopic Labels - Stable Isotope - BOC Sciences.
  • Isotopic labeling - Wikipedia.
  • Chapter 3: Labelling with Deuterium and Tritium - Books - The Royal Society of Chemistry.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
  • Flow Chemistry for Contemporary Isotope Labeling - X-Chem.
  • Deuterated internal standards and bioanalysis by AptoChem.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Cyclohexanone-2,2,6,6-d4 | CAS 1006-03-7.
  • CAS 41866-12-0 4,4-Dimethyl-cyclohexanone-2,2,6,6-[d4] - Isotope / BOC Sciences.
  • Cyclohexanone-2,2,6,6-d4 D 98atom 1006-03-7 - Sigma-Aldrich.
  • Synthesis routes of 4,4-Dimethylcyclohexanone - Benchchem.
  • Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem - NIH.
  • Cyclohexanone-2,2,6,6-d4 | C6H10O | CID 12998634 - PubChem.
  • Cyclohexanone-2,2,6,6-d4 Isotope|CAS 1006-03-7 - Benchchem.

Sources

Advanced Technical Guide: Synthesis of Deuterated 4,4-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Target Molecule: 4,4-Dimethylcyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) Primary Application: Metabolic Stability Studies (blocking CYP450


-oxidation), Internal NMR Standards, and Mechanistic Probes (Kinetic Isotope Effects).

The synthesis of deuterated 4,4-dimethylcyclohexanone presents a unique advantage in isotopic labeling: the gem-dimethyl group at the C4 position eliminates the possibility of enolization at that site and sterically protects the C3/C5 positions. Consequently, the molecule possesses only four exchangeable protons (at C2 and C6), allowing for the clean, thermodynamic production of the d4-isotopologue with high isotopic purity (>98% D) using standard keto-enol exchange protocols.

This guide details the Thermodynamic H/D Exchange Method , the industry standard for generating the 2,2,6,6-d4 isotopologue. It prioritizes a self-validating workflow involving multiple exchange cycles to overcome equilibrium limitations.

Mechanistic Principles

Thermodynamic Control via Enolate Intermediates

The synthesis relies on the reversible deprotonation of the


-carbons. Under basic conditions (NaOD/D

O), the ketone undergoes enolization. Because the C4 position is fully substituted with methyl groups, enolization can only occur towards C2 and C6.

The reaction is driven by the large molar excess of deuterium (solvent) relative to the substrate protons. However, because the process is an equilibrium (


), a single exposure to D

O is insufficient for high enrichment. The "Wash-out" principle—removing the solvent containing the exchanged H and replacing it with fresh D

O—is critical.
Visualization: Base-Catalyzed Exchange Mechanism

The following diagram illustrates the stepwise substitution at the


-positions.

G Start 4,4-Dimethylcyclohexanone (d0) Enolate1 Enolate Intermediate (C2-Anion) Start->Enolate1 + OD⁻ / - HDO MonoD Monodeuterated (d1) Enolate1->MonoD + D₂O / - OD⁻ Enolate1->MonoD Fast Equilibrium Final 4,4-Dimethylcyclohexanone (2,2,6,6-d4) MonoD->Final Repeat Cycles (x3 Exchange events)

Caption: Stepwise H/D exchange mechanism via enolate formation. The cycle repeats until all four


-protons are replaced.

Experimental Protocol: Thermodynamic H/D Exchange

Materials & Reagents
ReagentGrade/PurityRole
4,4-Dimethylcyclohexanone >97% (GC)Substrate
Deuterium Oxide (D

O)
>99.9 atom % DDeuterium Source
Sodium Deuteroxide (NaOD) 30-40% wt in D

O
Catalyst (Base)
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Sodium Sulfate (Na

SO

)
AnhydrousDrying Agent
Step-by-Step Methodology
Phase 1: The Exchange Reaction (Cycle 1)
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4-dimethylcyclohexanone (10.0 mmol, 1.26 g) in D

    
    O  (15 mL).
    
    • Note: The ketone is sparingly soluble in water. A biphasic system is normal initially.

  • Catalysis: Add NaOD solution (30% in D

    
    O, 0.5 mL). The pH should be >12.
    
    • Scientific Rationale: High pH ensures a high concentration of deuteroxide (

      
      ) to accelerate the rate-determining deprotonation step.
      
  • Reaction: Heat the mixture to 80–90°C for 12–16 hours with vigorous stirring.

    • Observation: The mixture may become homogeneous as the ketone equilibrates or remain an emulsion. Vigorous stirring is crucial to maximize the surface area between the organic and aqueous phases.

Phase 2: Isolation & "Reset"
  • Extraction: Cool the mixture to room temperature. Extract with DCM (3 x 10 mL).

    • Critical: Do not use protic solvents (like ethanol) for extraction, as they will back-exchange H onto the molecule.

  • Concentration: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    • Checkpoint: At this stage, the product is likely ~70-80% deuterated (mixture of d2/d3/d4).

Phase 3: Iterative Enrichment (Cycles 2 & 3)[1]
  • Repetition: Redissolve the concentrated oil from Step 5 in fresh D

    
    O  (15 mL) and fresh NaOD  (0.5 mL).
    
  • Reflux: Repeat the heating process (80–90°C) for another 12 hours.

  • Final Workup: After the 3rd cycle, extract with DCM, dry, and concentrate.

  • Purification: Distill the final oil under reduced pressure (Kugelrohr or short-path) if high chemical purity is required, though the exchange reaction is generally clean.

Analytical Validation

To certify the material as "Reference Grade," you must validate both chemical structure and isotopic enrichment.

NMR Spectroscopy ( H and C)
  • 
    H NMR (CDCl
    
    
    
    ):
    • Parent (d0): Shows triplets/multiplets at

      
       2.3–2.4 ppm (4H, 
      
      
      
      -protons) and triplets at
      
      
      1.6 ppm (4H,
      
      
      -protons).
    • Product (d4): The signal at

      
       2.3–2.4 ppm must be absent  (or <1% integral). The 
      
      
      
      -protons at
      
      
      1.6 ppm will appear as broad singlets due to the loss of coupling to the
      
      
      -protons.
  • 
    C NMR: 
    
    • The carbonyl carbon signal (

      
       ~212 ppm) will show a slight upfield isotope shift.
      
    • The

      
      -carbons (
      
      
      
      ~40 ppm) will disappear or become a very weak quintet (due to C-D coupling,
      
      
      Hz).
Mass Spectrometry (GC-MS or LC-MS)
  • Method: EI (Electron Impact) or ESI (Electrospray).

  • Criteria:

    • d0 Parent Ion: m/z 126.

    • d4 Target Ion: m/z 130.

    • Calculation: Isotopic Enrichment % =

      
      .
      
    • Target: >98 atom % D.[2]

Workflow Visualization

The following diagram outlines the iterative "Sawtooth" enrichment process required to achieve >98% deuteration.

Workflow cluster_0 Cycle 1: Initial Exchange cluster_1 Cycle 2: Enrichment cluster_2 Cycle 3: Final Polish Step1 Substrate + D₂O + NaOD (Reflux 12h) Step2 Extract (DCM) & Concentrate Step1->Step2 Step3 Resuspend in FRESH D₂O/NaOD (Reflux 12h) Step2->Step3 ~80% D Step4 Extract (DCM) & Concentrate Step3->Step4 Step5 Resuspend in FRESH D₂O/NaOD (Reflux 12h) Step4->Step5 ~95% D Step6 Final Distillation Step5->Step6 End End: >98% d4-Product Step6->End >98% D Start Start: 4,4-Dimethylcyclohexanone Start->Step1

Caption: Iterative "Sawtooth" workflow. Fresh D₂O is introduced at each stage to reset the equilibrium and drive deuteration to completion.

Alternative Methods (Contextual)

While the thermodynamic exchange described above is the gold standard for the d4 (alpha) isotopologue, other methods are required if different labeling patterns are needed.

Reductive Deuteration (For -labeling)

To label the C3/C5 positions (beta to carbonyl), one cannot use simple exchange.

  • Precursor: 4,4-Dimethyl-2-cyclohexen-1-one.[2]

  • Reagents: Deuterium Gas (D

    
    ), Pd/C catalyst.
    
  • Outcome: Saturation of the double bond places deuterium at C2 and C3.

  • Limitation: This yields a d2/d3 mixture and creates stereocenters that may scramble. It is less controlled than the alpha-exchange method.

References

  • Preparation of Cyclic Ketones via Exchange

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p. 432 (1988); Vol. 53, p. 38 (1973).

    • Relevance: Establishes the foundational protocol for base-c
    • URL:

  • Mechanistic Study of H/D Exchange in Ketones

    • Title: Kinetics and Mechanism of the Hydrogen-Deuterium Exchange of Cyclic Ketones.[3][4]

    • Source: Journal of the American Chemical Society.
    • Relevance: Provides the kinetic justification for using high pH and elevated temper
    • URL:

  • Commercial Availability & CAS Verification

    • Title: 4,4-Dimethylcyclohexanone-2,2,6,6-d4 Product Page.[]

    • Source: BOC Sciences / Sigma-Aldrich Isotope Directory.
    • Relevance: Confirms the stability and industrial relevance of the d4 isotopologue (CAS 41866-12-0).
    • URL:

  • Synthesis of the 4,4-Dimethylcyclohexanone Scaffold

    • Title: 4,4-Dimethyl-2-cyclohexen-1-one.[2]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 439 (1973).

    • Relevance: Describes the synthesis of the non-deuterated precursor if commercial stock is unavailable.
    • URL:

Sources

Technical Guide: Stability Profile and Handling of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) serves as a critical internal standard and metabolic probe in drug development. Its utility relies entirely on the integrity of its isotopic labeling. While the 4,4-dimethyl "gem-dimethyl" motif provides steric protection against specific metabolic oxidations, the deuterated alpha-positions (2,2,6,6-d4) are chemically labile in the presence of protic solvents and acid/base catalysts.

This guide details the mechanistic basis of this instability (isotopic washout), provides validated protocols for assessing isotopic purity, and outlines rigid storage requirements to maintain the compound's integrity.

Molecular Architecture & Deuterium Enrichment

The stability of this compound is dictated by the interplay between its conformational lock (gem-dimethyl group) and its reactive center (the carbonyl alpha-carbons).

  • Core Structure: The 4,4-dimethylcyclohexanone scaffold exists primarily in a chair conformation.[1] The gem-dimethyl group at C4 introduces 1,3-diaxial interactions but stabilizes the ring against specific metabolic attacks compared to unsubstituted cyclohexanone.

  • Isotopic Labeling: The four hydrogen atoms at the C2 and C6 positions are replaced by deuterium (

    
    H).
    
  • Critical Vulnerability: The C2 and C6 positions are adjacent to the carbonyl group. The acidity of these

    
    -deuterons (
    
    
    
    ) allows for removal by bases or exchange via enolization, leading to the loss of the isotopic label.
PropertySpecification
Chemical Formula C

H

D

O
Molecular Weight ~130.22 g/mol (vs 126.20 for non-deuterated)
Isotopic Purity Typically

98 atom % D
Conformation Chair (distorted by 4,4-dimethyl steric strain)
Primary Instability H/D Exchange (Washout)

Mechanism of Isotopic Instability: The "Washout" Effect

The most significant risk to 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is not chemical decomposition (bond breaking) but isotopic washout . This process converts the deuterated standard back into the "light" (hydrogen-containing) parent compound, rendering it useless for mass spectrometry quantitation.

The Mechanism

The exchange occurs via keto-enol tautomerism . In the presence of any labile protons (moisture, protic solvents like methanol or water) and a catalyst (trace acid or base), the deuterium atoms at the


-positions are exchanged for protons.

Diagram 1: Mechanism of H/D Exchange (Isotopic Washout)

G cluster_0 Critical Failure Mode: Protic Solvent Exposure Deuterated Target Compound (2,2,6,6-d4 Ketone) Enol Enol Intermediate (C=C Double Bond) Deuterated->Enol  Base/Acid Cat. - D+   Enol->Deuterated  + D+ (in D2O)   Protonated Partially Exchanged (2-H, 2,6,6-d3 Ketone) Enol->Protonated  + H+ (from H2O/MeOH)   Protonated->Enol  Repeat Cycle   Washout Full Washout (Light Compound) Protonated->Washout  Multiple Cycles  

Caption: The reversible keto-enol tautomerism pathway allows environmental protons (H+) to replace the isotopic label (D), destroying the standard's utility.

Catalytic Accelerants
  • Glassware Alkalinity: Untreated borosilicate glass can be slightly basic, sufficient to catalyze exchange over long storage periods in solution.

  • Residual Acidity: Traces of acid from synthesis workups (e.g., silica gel acidity) will rapidly accelerate enolization.

  • Solvent Choice: Storing the compound in methanol (CH

    
    OH) is catastrophic; the solvent's exchangeable proton will swap with the deuterium.
    

Metabolic Stability & Applications

In drug development, this compound acts as a probe to block metabolic pathways or correct for matrix effects.

Metabolic Blocking (Kinetic Isotope Effect)

The 4,4-dimethyl group sterically hinders metabolism at the C4 position. The deuterium atoms at C2/C6 introduce a Primary Kinetic Isotope Effect (KIE) .

  • C-D Bond Strength: The C-D bond is shorter and stronger than the C-H bond.

  • Metabolic Impact: Metabolic abstractions of

    
    -hydrogens (e.g., by CYP450s) are significantly slower (
    
    
    
    ). This makes the compound metabolically robust compared to the non-deuterated analog.
Baeyer-Villiger Oxidation

While resistant to


-oxidation, the ketone is still susceptible to Baeyer-Villiger oxidation (enzymatic or chemical) to form the lactone. The 4,4-dimethyl group directs the regioselectivity of this oxidation but does not prevent it.

Experimental Protocols

Protocol 1: Validation of Isotopic Purity (1H-NMR)

Purpose: To detect "washout" (presence of H at


-positions) before use.

Materials:

  • Solvent: CDCl

    
     (99.8% D) or DMSO-d6 (must be strictly anhydrous).
    
  • Instrument: 400 MHz NMR or higher.

Methodology:

  • Preparation: Dissolve ~5 mg of the sample in 0.6 mL of CDCl

    
    .
    
  • Acquisition: Acquire a standard proton spectrum (16 scans).

  • Analysis:

    • Target Region (2.2 - 2.6 ppm): In the non-deuterated parent, the

      
      -protons appear here as triplets/multiplets.
      
    • Expectation: In the d4-compound, this region should be silent (flat baseline).

    • Quantification: Integrate the methyl region (0.9 - 1.1 ppm, 6H, singlet). Set this integral to 6.00. Check the integration of the

      
      -region (2.2 - 2.6 ppm). Any signal here represents isotopic impurity.
      
    • Calculation:

      
      .
      
Protocol 2: Stability Monitoring Workflow

Diagram 2: Stability Testing Workflow

Stability Start Sample Receipt / Synthesis T0 T=0 Analysis (NMR + GC-MS) Start->T0 Storage Storage Condition (-20°C, Argon, Dark) T0->Storage Check Usage Checkpoint Storage->Check  Prior to Use   SolventTest Solvent Compatibility? (Avoid MeOH/H2O) Check->SolventTest Pass Proceed to Experiment SolventTest->Pass  Aprotic Solvents   Fail Re-enrichment / Discard SolventTest->Fail  Protic Solvents  

Caption: Decision matrix for ensuring isotopic integrity prior to experimental application.

Storage & Handling Directives

To prevent the catalytic exchange described in Section 3, strict adherence to these protocols is mandatory.

ParameterRequirementRationale
Temperature -20°CSlows kinetics of any potential exchange or oxidation.
Atmosphere Argon or NitrogenPrevents moisture ingress (H

O provides protons for exchange).
Container Amber Glass, Teflon-lined capBlocks light; Teflon prevents leaching of basic silicates from glass.
Solvents NEVER Methanol or WaterProtic solvents guarantee isotopic washout. Use ACN, DMSO, or DCM.
Re-analysis Every 6 monthsVerify D-incorporation via NMR before critical assays.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Synthesis and Isotopic Labeling

    • Preparation of deuterated cyclohexanones via D2O/Base exchange. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Conformational Analysis of Gem-Dimethyl Cyclohexanones: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Analysis of 1,3-diaxial interactions in 4,4-dimethylcyclohexanone).
  • Metabolic Stability & CYP450 Interactions

    • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Baeyer-Villiger Oxidation Specifics

    • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. [Link]

Sources

Technical Guide: Commercial Availability and Profile of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and application of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 .

Executive Summary

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) is a specialized stable isotope-labeled compound utilized primarily as an internal standard in mass spectrometry and a mechanistic probe in kinetic isotope effect (KIE) studies. While its non-deuterated parent compound (4,4-dimethylcyclohexanone) is a commoditized chemical building block, the 2,2,6,6-d4 isotopologue represents a niche reagent.

Commercial sourcing is currently bifurcated:

  • Catalog Availability: Limited to specialized isotope manufacturers (e.g., BOC Sciences, niche distributors).

  • Custom Synthesis: Frequently required for bulk quantities (>1g), utilizing base-catalyzed Hydrogen/Deuterium (H/D) exchange protocols.

This guide provides the technical specifications, sourcing intelligence, and validated synthesis workflows required by drug development professionals.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Precise identification is critical to avoid confusion with the non-methylated analog (Cyclohexanone-2,2,6,6-d4, CAS 1006-03-7).

FeatureSpecification
Chemical Name 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4
CAS Number 41866-12-0
Parent CAS 4255-62-3 (Non-labeled)
Molecular Formula C₈H₁₀D₄O
Molecular Weight 130.22 g/mol (Calculated based on D mass)
Isotopic Purity Typically ≥ 98 atom % D
Chemical Purity ≥ 97% (GC/NMR)
Appearance White solid or semi-solid (MP: ~40–42 °C)
Solubility Soluble in Methanol, Chloroform, DMSO, Ethyl Acetate

Commercial Availability Landscape

The supply chain for 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is characterized by low-volume, high-value transactions. Unlike common solvents, this compound is not stocked by generalist distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch in all regions.

Supplier Tiering Analysis
Supplier CategoryRepresentative CompaniesAvailability ModelLead Time
Tier 1: Isotope Specialists BOC Sciences, CDN Isotopes, IsoSciencesCatalog Item (Stock or Make-to-Order)1–3 Weeks
Tier 2: Aggregators ChemicalBook, MolPortThird-Party Sourcing 2–6 Weeks
Tier 3: Generalists Sigma-Aldrich, TCICustom Synthesis Only (Rarely Stocked)8–12 Weeks
Procurement Strategy
  • For < 100 mg: Target Tier 1 Isotope Specialists. Expect pricing in the range of

    
    500 USD  per 100 mg depending on enrichment specifications.
    
  • For > 1 g: Initiate a custom synthesis request. The synthesis (detailed in Section 4) is chemically straightforward, making custom manufacturing cost-effective for larger batches.

Synthesis & Manufacturing: The H/D Exchange Protocol

For researchers unable to source the compound commercially or requiring fresh preparation to ensure maximum isotopic enrichment, the synthesis relies on the thermodynamic acidity of the alpha-protons.

Mechanism: Base-Catalyzed Enolization

The synthesis exploits the keto-enol tautomerism. In the presence of a deuterated solvent (D₂O) and a base, the alpha-protons at positions 2 and 6 are deprotonated to form an enolate, which is then deuterated upon reprotonation by D₂O.

Reaction Conditions:

  • Substrate: 4,4-Dimethylcyclohexanone[1][2][3]

  • Solvent: D₂O (Deuterium Oxide, >99.9%)

  • Catalyst: K₂CO₃ (Potassium Carbonate) or NaOD

  • Temperature: Reflux (100°C) or Microwave irradiation

  • Cycles: 2–3 exchange cycles are required to achieve >98% D incorporation.

Validated Experimental Workflow
  • Dissolution: Dissolve 4,4-dimethylcyclohexanone (1.0 eq) in D₂O (10–20 volumes).

  • Basification: Add anhydrous K₂CO₃ (0.5 eq).

  • Exchange: Heat to reflux for 12–24 hours.

  • Extraction: Cool and extract with diethyl ether or dichloromethane.

  • Iteration: Evaporate solvent. Re-dissolve the residue in fresh D₂O and base. Repeat reflux.

  • Purification: Final extraction, drying over MgSO₄, and sublimation or recrystallization.

Mechanistic Visualization (Graphviz)

HD_Exchange_Mechanism Substrate 4,4-Dimethylcyclohexanone (C8H14O) Enolate Enolate Intermediate (Resonance Stabilized) Substrate->Enolate Deprotonation (-H+) Base Base (K2CO3/NaOD) Base->Enolate Product_Mono Mono-Deuterated Intermediate Enolate->Product_Mono Deuteration (+D+) Product_Final 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (Target) Enolate->Product_Final Exhaustive Exchange D2O D2O (Solvent) D2O->Product_Mono Product_Mono->Enolate Repeat Cycles (Positions 2,6)

Caption: Thermodynamic cycle of base-catalyzed alpha-deuteration. Iterative enolization in D₂O drives the equilibrium toward the fully deuterated d4-species.

Applications in Drug Development & Research[2][13]

A. Mass Spectrometry Internal Standard

The primary commercial driver for this compound is its use as a Stable Isotope Labeled (SIL) Internal Standard .

  • Rationale: The d4-label provides a mass shift of +4 Da, sufficient to separate the standard from the analyte (parent drug or metabolite) in LC-MS/MS.

  • Stability: The deuterium atoms are located at the alpha-positions. While generally stable, care must be taken during sample preparation. Avoid high pH (>10) during extraction, as this can reverse the exchange (back-exchange with solvent protons), leading to signal loss.

B. Kinetic Isotope Effect (KIE) Studies

Researchers use this compound to probe the mechanism of oxidative metabolism or catalytic oxidation.

  • Primary KIE: If the rate-limiting step involves C-H bond cleavage at the alpha-position, substituting H with D will significantly reduce the reaction rate (

    
    ).
    
  • Secondary KIE: Used to investigate hybridization changes (sp³ to sp²) at the alpha-carbon during transition states.

Quality Control & Handling

Analytical Verification

Trustworthiness of the reagent is established via two key metrics:

  • Chemical Purity (GC-FID): Ensures no unreacted starting materials or side products (e.g., aldol condensation products).

  • Isotopic Enrichment (¹H-NMR or MS):

    • ¹H-NMR: The signals for the alpha-protons (typically

      
       2.2–2.4 ppm) should be absent or integrated to <2% relative to the methyl signals.
      
    • Mass Spec: The molecular ion peak

      
       should be observed at m/z 131 (approx), with minimal intensity at m/z 127 (d0).
      
Storage Protocols
  • Hygroscopicity: The compound is not significantly hygroscopic, but D/H exchange can occur if exposed to atmospheric moisture over long periods.

  • Condition: Store in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), at -20°C .

  • Shelf Life: 2 years if protected from moisture.

References

  • National Institutes of Health (PubChem). 4,4-Dimethylcyclohexanone (Parent Compound) Compound Summary. Available at: [Link]

  • Myers, E. L., et al. "Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives." Journal of Organic Chemistry, 2019. (Validating the mechanism of cyclohexanone H/D exchange). Available at: [Link]

Sources

Precision Isotopic Enrichment: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the high-fidelity synthesis and validation of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0). As a Senior Application Scientist, I present a protocol optimized for thermodynamic control, ensuring >98 atom% D enrichment. This isotopologue serves as a critical probe in Kinetic Isotope Effect (KIE) studies, a simplified NMR conformational standard, and a metabolic stability reference in drug discovery. The 4,4-dimethyl moiety acts as a steric locking group, simplifying the proton NMR landscape and isolating alpha-methylene reactivity.

Mechanistic Principles: Base-Catalyzed H/D Exchange

The enrichment of 4,4-dimethylcyclohexanone relies on the thermodynamic acidity of the


-protons (pKa 

19-20). Under basic conditions in a deuterated solvent (

), the reaction proceeds via an enolate intermediate.[1]
The Exchange Cycle

The process is an equilibrium reaction governed by the ratio of solvent deuterium to substrate hydrogen.[2]

  • Deprotonation: The base (typically

    
    ) abstracts an 
    
    
    
    -proton, forming a resonance-stabilized enolate.
  • Deuteration: The enolate attacks a

    
     molecule, regenerating the base (
    
    
    
    ) and incorporating a deuterium atom.
  • Propagation: This cycle repeats for all four exchangeable

    
    -protons (C2 and C6 positions).
    

Critical Insight: The 4,4-dimethyl substitution exerts a Thorpe-Ingold effect, slightly altering the ring conformation but not significantly hindering the approach of the base to the C2/C6 positions. However, it effectively blocks side reactions at the C4 position and simplifies the spin systems in NMR analysis.

HD_Exchange_Mechanism Start 4,4-Dimethyl cyclohexanone TS1 Transition State (Deprotonation) Start->TS1 + OD- / - HDO Enolate Enolate Intermediate TS1->Enolate TS2 Transition State (Deuteration) Enolate->TS2 + D2O Product Mono-Deuterated Ketone TS2->Product - OD- Final Per-Deuterated (d4) Product Product->Final Repeat x3

Figure 1: Stepwise mechanism of base-catalyzed alpha-deuteration via enolate formation.

Experimental Protocol

Reagents & Equipment
  • Substrate: 4,4-Dimethylcyclohexanone (>98% purity).

  • Solvent: Deuterium Oxide (

    
    , >99.9 atom% D).
    
  • Catalyst: Potassium Carbonate (

    
    ) or Sodium Deuteroxide (
    
    
    
    , 40% in
    
    
    ).
  • Co-solvent (Optional): Tetrahydrofuran-d8 (

    
    ) if substrate solubility is poor, though biphasic conditions often suffice.
    
  • Equipment: Sealed pressure tube or round-bottom flask with reflux condenser (dried).

Synthesis Workflow

This protocol utilizes an iterative exchange strategy to overcome the equilibrium limits of a single pass.

Step 1: Primary Exchange

  • Dissolve 4,4-dimethylcyclohexanone (10 mmol) in

    
     (10 mL).
    
  • Add anhydrous

    
     (10 mol%) or 
    
    
    
    solution (5 mol%).
  • Heat the mixture to 60-80°C for 12-24 hours. Vigorous stirring is essential if the system is biphasic.

    • Note: Higher temperatures accelerate the rate but increase the risk of self-aldol condensation. The 4,4-dimethyl group mitigates this risk compared to unsubstituted cyclohexanone, but caution is warranted.

Step 2: Phase Separation & Drying

  • Cool the mixture to room temperature.

  • Extract with an aprotic organic solvent (e.g., Diethyl ether or Dichloromethane).

    • Critical: Do not wash with

      
      . Use a small volume of 
      
      
      
      if a wash is necessary to remove salts.
  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate in vacuo.

Step 3: Iterative Enrichment (The "Push" to d4)

  • Analyze an aliquot by

    
     NMR. Expect ~80-90% D incorporation.[3]
    
  • Repeat Step 1 and 2 using fresh

    
     and catalyst with the partially deuterated material.
    
  • Typically, 2-3 cycles are required to achieve >98% isotopic purity.

Synthesis_Workflow Input Substrate: 4,4-Dimethylcyclohexanone Mix Mix with D2O + Base (NaOD/K2CO3) Input->Mix Heat Heat (60-80°C) 12-24 Hours Mix->Heat Extract Extraction (DCM/Ether) NO H2O Contact Heat->Extract Check NMR Check: Is D > 98%? Extract->Check Repeat Evaporate & Reload Fresh D2O Check->Repeat No Final Final Distillation & Packaging Check->Final Yes Repeat->Mix

Figure 2: Iterative workflow for maximizing isotopic enrichment.

Quality Control & Validation

NMR Spectroscopy

The success of the reaction is determined by the disappearance of the


-proton signals.

Table 1: Comparative NMR Data (


, 400 MHz) 
PositionProton TypeChemical Shift (

, ppm) - Native
Chemical Shift (

, ppm) - d4 Product
Signal Change
C2, C6

-CH2
2.30 - 2.35 (t/m) Absent Disappearance
C3, C5

-CH2
1.60 - 1.65 (t)1.60 - 1.65 (s/br)Loss of coupling to

C4-Me Methyl1.05 - 1.10 (s)1.05 - 1.10 (s)Unchanged

Note: In the d4 product, the


-protons (C3/C5) often appear as broadened singlets or simplified multiplets due to the loss of vicinal coupling (

) to the

-protons.
Mass Spectrometry (GC-MS)
  • Native Parent Ion (M+): m/z 126

  • Target Parent Ion (M+): m/z 130

  • Acceptance Criteria: The intensity of the m/z 126 peak should be <1% relative to the base peak. The presence of m/z 129 (d3) indicates incomplete exchange.

Applications in Drug Development[4][5][6]

Kinetic Isotope Effects (KIE)

This molecule is a prime candidate for determining the rate-determining step in oxidative metabolic pathways involving cyclohexanone derivatives.

  • Primary KIE: If C-H bond breakage at the

    
    -position is rate-limiting (e.g., in halogenation or enolization studies), 
    
    
    
    will typically range from 2 to 7.
  • Secondary KIE: Used to probe hybridization changes (

    
     to 
    
    
    
    ) at the carbonyl center.
Internal Standard

Due to the +4 mass shift, this isotopologue serves as an ideal internal standard for LC-MS/GC-MS quantification of 4,4-dimethylcyclohexanone in biological matrices, preventing "cross-talk" between analyte and standard signals.

References

  • Vertex Pharmaceuticals. (2019). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. National Institutes of Health.[4] [Link]

  • Heriot-Watt University. (2026). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Heriot-Watt Research Portal.[5] [Link]

  • Organic Syntheses. (1973). 4,4-Dimethyl-2-cyclohexen-1-one.[6][7] Org. Synth. 1973, 53, 48. [Link]

  • Baran Lab. (2023).[8] Kinetic Isotope Effect: Principles and Applications. Scripps Research Institute. [Link]

Sources

Technical Whitepaper: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals.

Synthesis, Safety, and Application in Metabolic Profiling

Part 1: Executive Summary

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) is a isotopically labeled analog of 4,4-dimethylcyclohexanone.[] It serves as a critical tool in early-stage drug discovery, primarily utilized for Kinetic Isotope Effect (KIE) studies to identify metabolic "soft spots" and as a stable internal standard in mass spectrometry (LC-MS/GC-MS).

By substituting the four enolizable hydrogen atoms at the


-positions (C2 and C6) with deuterium, this compound exhibits altered vibrational frequency (C-D vs. C-H) without changing the steric or electronic nature of the molecule. This guide synthesizes the physicochemical profile, safety protocols, and synthesis workflows required for high-integrity research applications.
Part 2: Chemical Profile & Physicochemical Properties[2][3]

The introduction of four deuterium atoms increases the molecular weight by approximately 4.025 Da compared to the non-labeled parent.

Table 1: Comparative Physicochemical Data
PropertyParent Compound (Non-Labeled)Deuterated Analog (d4)
Chemical Name 4,4-Dimethylcyclohexanone4,4-Dimethyl-cyclohexanone-2,2,6,6-d4
CAS Number 4255-62-341866-12-0
Formula


Molecular Weight 126.20 g/mol 130.22 g/mol
Appearance White crystalline solid / Low-melting solidWhite crystalline solid
Melting Point 41–45 °C41–45 °C (approx.)[2][3][4][5]
Isotopic Purity N/ATypically

98 atom % D
Solubility Methanol, Chloroform, Ethyl AcetateMethanol-d4, Chloroform-d, DMSO-d6
Storage Room Temp, DryHygroscopic – Store under Inert Gas
Part 3: Safety Data & Handling (The "SDS" Core)

While specific regulatory SDS documents for isotopologs are often derived from the parent compound, the deuterated form requires distinct handling to preserve isotopic integrity.

3.1 Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H228: Flammable solid (due to low melting point and high vapor pressure).

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.

3.2 Precautionary Protocols
  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7] No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6][7]

3.3 Isotope-Specific Handling (Critical)
  • Hygroscopicity & Back-Exchange: The deuterium atoms at C2/C6 are enolizable . Exposure to atmospheric moisture (

    
    ) or protic solvents with high pH can lead to rapid H/D back-exchange, degrading isotopic purity.
    
  • Storage: Must be stored in a tightly sealed container, preferably within a desiccator or glovebox under nitrogen/argon atmosphere.

  • Solvent Selection: Avoid protic solvents (MeOH,

    
    ) unless they are deuterated (
    
    
    
    ,
    
    
    ).
Part 4: Synthesis & Mechanistic Validation

The synthesis of 4,4-dimethyl-cyclohexanone-2,2,6,6-d4 relies on the thermodynamic acidity of the


-protons. Under basic conditions, the ketone forms an enolate intermediate, which is then quenched by a deuterium source (

).
4.1 Mechanism of Action

The reaction proceeds via a step-wise exchange. The base removes an


-proton to form an enolate, which is repotonated (deuterated) by 

. This cycle repeats until all four

-protons are replaced.
Figure 1: Base-Catalyzed H/D Exchange Mechanism

HD_Exchange Start 4,4-Dimethylcyclohexanone (C8H14O) Step1 Enolate Formation (Base removes alpha-H) Start->Step1 + Base (K2CO3) Step2 Deuteration (D2O donates D) Step1->Step2 + D2O Cycle Repeat x4 (For C2/C6 positions) Step2->Cycle Partially deuterated Cycle->Step1 Remaining alpha-H End Product: d4-Analog (C8H10D4O) Cycle->End Complete Exchange

Caption: Step-wise thermodynamic H/D exchange at the alpha-carbon positions facilitated by basic conditions.

Part 5: Experimental Protocols
5.1 Synthesis Protocol

Objective: Produce >98% enriched d4-analog from commercial 4,4-dimethylcyclohexanone.

  • Reagents: 4,4-Dimethylcyclohexanone (1.0 eq),

    
     (99.9% D, excess), 
    
    
    
    (0.1 eq).
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve parent ketone in

      
      . Add 
      
      
      
      .
    • Heat to mild reflux (80–90 °C) for 12–24 hours.

    • Extraction: Cool to room temperature. Extract with

      
       or anhydrous ether.
      
    • Repetition: If NMR shows incomplete exchange (<95%), evaporate solvent and repeat the reflux with fresh

      
      .
      
  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Sublimation may be used for final purification.
    
5.2 Quality Control (QC) by NMR
  • 1H NMR (CDCl3):

    • Parent:

      
       2.30 (t, 4H, 
      
      
      
      -H),
      
      
      1.60 (t, 4H,
      
      
      -H),
      
      
      1.05 (s, 6H, Me).
    • d4-Product: The triplet at

      
       2.30 must disappear completely. The 
      
      
      
      -H signal (
      
      
      1.60) will collapse from a triplet to a singlet due to loss of coupling with
      
      
      -protons.
  • Mass Spectrometry: Observe shift from m/z 126 (M+) to m/z 130 (M+).

Part 6: Applications in Drug Development[3]
6.1 Metabolic Soft Spot Identification

In DMPK studies, this compound is used to assess the role of the cyclohexanone ring in metabolic clearance.

  • Concept: If C-H bond cleavage at the

    
    -position is the rate-determining step (RDS) in metabolism (e.g., by CYP450), replacing H with D will significantly reduce the reaction rate (
    
    
    
    , typically 2–7).
  • Interpretation: A high Primary Kinetic Isotope Effect (KIE) indicates that metabolic stability can be improved by fluorination or permanent deuteration at these sites.

6.2 Internal Standard Workflow

Using the d4-analog as an internal standard ensures precision in quantitative analysis because it co-elutes (or nearly co-elutes) with the analyte but is mass-resolved.

Figure 2: Analytical Workflow for d4-Standard Usage

Workflow Storage Storage (-20°C, Desiccator) Prep Sample Prep (Dissolve in CDCl3/MeOH-d4) Storage->Prep Minimize air exposure Spike Spiking (Add fixed conc. to biological matrix) Prep->Spike Extract Extraction (LLE or SPE) Spike->Extract Analysis LC-MS/GC-MS Analysis (Monitor m/z 126 vs 130) Extract->Analysis

Caption: Operational workflow for utilizing the d4-analog as a quantitative internal standard.

Part 7: References
  • Sigma-Aldrich. Safety Data Sheet: 4,4-Dimethylcyclohexanone.[4][5]Link

  • BOC Sciences. 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Product Profile.

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[8][9][10] Journal of Medicinal Chemistry.[9] Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[8][10] Drug News & Perspectives. Link

  • Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Application Note: High-Fidelity Quantification Using 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide details the protocol for using 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (hereafter DMCH-d4 ) as an Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS).

While deuterated internal standards are the gold standard for correcting matrix effects and injection variability, this specific molecule presents a unique chemical challenge: Alpha-Proton Exchange . The deuterium labels are located at the C2 and C6 positions—alpha to the carbonyl group. In the presence of protic solvents (water, methanol) and trace acid/base catalysts, these deuteriums are labile and will exchange with hydrogen, destroying the isotopic signature.

This protocol is designed to prevent "Isotopic Washout" and ensure <2% bias in quantitative data.

Chemical Profile
PropertyAnalyte (Native)Internal Standard (IS)
Name 4,4-Dimethylcyclohexanone4,4-Dimethylcyclohexanone-2,2,6,6-d4
Structure Cyclic KetoneCyclic Ketone (Alpha-deuterated)
Formula


MW 126.20 g/mol 130.22 g/mol
Key Risk VolatilityH/D Exchange (Enolization)

The Stability Paradox: Mechanism of Failure

Before starting the experiment, you must understand why standard protocols fail with this IS. Unlike aromatic deuterated standards (e.g., Toluene-d8) where the label is chemically inert, DMCH-d4 undergoes keto-enol tautomerism.

The following diagram illustrates the risk pathway. If your sample preparation involves methanol or acidic water, the d4-IS converts back to d3, d2, and eventually d0, causing false-negative results for the IS and over-quantification of the analyte.

HD_Exchange_Mechanism d4 DMCH-d4 (m/z 130) (Stable in Aprotic Solvents) enol Enol Intermediate (C=C Double Bond Formed) d4->enol  Tautomerization   d3 DMCH-d3 (m/z 129) (Signal Loss) enol->d3  Re-ketonization (H replaces D)   d3->d4  Irreversible in excess H+ protic Protic Solvent (MeOH, H2O) + H+ protic->enol  Donates H+  

Figure 1: Mechanism of Isotopic Washout via Keto-Enol Tautomerism. The reaction is driven by protic solvents and pH extremes.

Experimental Protocol

Reagents & Materials[1]
  • Solvent A (Stock): Dichloromethane (DCM) or Toluene (Anhydrous,

    
    99.9%). Do not use Methanol. 
    
  • Solvent B (Extraction): Hexane or Ethyl Acetate.

  • Internal Standard: DMCH-d4 (>98 atom% D).

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm). Note: A thicker film is required to retain this volatile ketone and separate it from the solvent front.

Preparation of Standards (Strict Aprotic Conditions)
  • Primary Stock (1000 µg/mL): Weigh 10.0 mg of DMCH-d4 into a 10 mL volumetric flask. Dilute to volume with DCM . Store at -20°C.

    • Validation: Verify isotopic purity by injecting this stock directly. M+ (130) should be >99% of the total ion cluster (126-130 range).

  • Working IS Solution (10 µg/mL): Dilute the Primary Stock 1:100 with Ethyl Acetate .

  • Calibration Standards: Prepare a 6-point curve of the native analyte (10 – 500 ng/mL) in Ethyl Acetate. Add the Working IS Solution to each to achieve a fixed concentration of 100 ng/mL.

Sample Preparation Workflow

This workflow uses Liquid-Liquid Extraction (LLE) to isolate the ketone from biological or aqueous matrices before adding the IS, or adds the IS into the organic layer immediately to minimize aqueous contact.

Workflow cluster_prep Sample Preparation (Critical Path) Sample Aqueous Sample (Urine/Plasma/Water) pH_Adj pH Adjustment (Neutralize to pH 7.0) Sample->pH_Adj Prevent Acid/Base Catalysis Extract Add Extraction Solvent (Hexane/EtOAc) pH_Adj->Extract Vortex Vortex & Centrifuge Extract->Vortex Separate Transfer Organic Layer to GC Vial Vortex->Separate Add_IS ADD IS (DMCH-d4) Directly to Organic Layer Separate->Add_IS  Post-Extraction Addition   Inject GC-MS Injection Add_IS->Inject

Figure 2: Optimized Workflow to minimize H/D exchange. Note that IS is added to the organic phase, not the aqueous sample.

Why this order? Adding the IS directly to the aqueous sample (standard practice) is risky here. If the sample is acidic (e.g., urine), the d4 label will exchange during the equilibration time. By extracting the native analyte first and adding the IS to the dry organic layer, you preserve the d4 integrity.

GC-MS Acquisition Parameters
  • Inlet: Splitless (1 min), 250°C.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C for 2 min (Focus volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 40°C/min to 240°C (Bake out).

  • MS Source: 230°C; Quad: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring).[1]

SIM Table:

Compound Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2 Dwell Time

| Native DMCH | 126.1 (


) | 111.1 (

) | 83.1 (

) | 50 ms | | DMCH-d4 (IS) | 130.1 (

) | 115.1 (

) | 87.1 (

) | 50 ms |

Data Analysis & Validation Criteria

Identification[1][3][4][5][6]
  • Retention Time (RT): The deuterated IS will elute slightly earlier than the native analyte (approx. 0.02 – 0.05 min shift) due to the deuterium isotope effect (inverse isotope effect common in GC).

  • Ion Ratio: The ratio of 126/111 (Native) and 130/115 (IS) must be consistent within ±20% of the calibration standards.

Quantification Calculation

Use the internal standard calibration method:




Self-Validating Stability Check

To ensure your data is trustworthy, include a "Zero-Exchange Control" in every batch:

  • Prepare a blank sample (water).

  • Add DMCH-d4 IS.

  • Process immediately.

  • Check: Inspect the mass spectrum at the IS retention time.

    • Pass: Base peak is m/z 130. Signal at m/z 129 (d3) is <5% of m/z 130.

    • Fail: Significant signal at m/z 129, 128, or 126. Indicates active H/D exchange in your extraction solvent or matrix.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4,4-Dimethylcyclohexanone. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (See Section III.B regarding Internal Standard variability). [Link]

  • Keeffe, J. R., & Kresge, A. J. (1996). Keto-Enol Tautomerism of Simple Carbonyl Compounds. In The Chemistry of Enols, Wiley. (Foundational text on alpha-proton exchange mechanisms).
  • Nichols, M. A., & Waner, M. J. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education. [Link]

Sources

Application Note: High-Precision Quantitation of 4,4-Dimethylcyclohexanone using 2,2,6,6-d4 Isotopologue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The use of stable isotope-labeled (SIL) internal standards is the gold standard for correcting matrix effects and recovery losses in LC-MS analysis. However, 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 presents a unique "Alpha-Proton Paradox." While it is structurally identical to the analyte of interest (providing perfect chromatographic co-elution), the deuterium labels are located at the C2 and C6 positions—


 to the carbonyl group.

In protic solvents (water, methanol) and under standard LC-MS mobile phase conditions (acidic pH), these deuterium atoms are labile and subject to Hydrogen/Deuterium (H/D) back-exchange via keto-enol tautomerism. This results in a time-dependent loss of the M+4 signal and the appearance of M+3, M+2, and M+1 isotopologues, rendering quantitative data invalid.

This Application Note details the "Chemical Locking" protocol , a derivatization workflow that converts the ketone into a stable hydrazone or oxime prior to LC-MS exposure, permanently fixing the isotopic label and enhancing ionization efficiency by up to 100-fold.

Technical Background: The Alpha-Proton Challenge

The Mechanism of Failure

Ketones possessing


-hydrogens undergo keto-enol tautomerism. This process is acid-catalyzed, which is problematic because most LC-MS methods utilize 0.1% Formic Acid. When the deuterated internal standard (d4-IS) enolizes in a mobile phase containing water (

), it can re-ketonize by picking up a proton (

) instead of a deuteron (

), leading to "scrambling."
Visualization of H/D Exchange

The following diagram illustrates the kinetic pathway that destroys the integrity of the internal standard during standard LC runs.

HD_Exchange d4 d4-Ketone (Stable IS) enol Enol Intermediate (Unstable) d4->enol -D+ (Acid Cat.) d3 d3-Ketone (Corrupted Signal) enol->d3 +H+ (Back Exchange) d3->enol Repeat Cycle solvent Protic Solvent (H2O/MeOH + H+) solvent->enol Proton Source

Figure 1: Mechanism of acid-catalyzed H/D exchange resulting in signal loss of the M+4 internal standard.

Experimental Protocol: The "Chemical Locking" Workflow

To successfully use 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4, we must remove the carbonyl functionality before the molecule encounters the LC mobile phase. We utilize Dansylhydrazine (DNSH) , which serves two purposes:

  • Locks the Label: Formation of a hydrazone removes the carbonyl, preventing enolization and H/D exchange.

  • Enhances Sensitivity: Introduces a tertiary amine for high ESI+ response (cyclohexanones are typically poor ionizers).

Reagents & Materials
  • Analyte: 4,4-Dimethylcyclohexanone.

  • Internal Standard: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (98 atom % D).

  • Derivatizing Agent: Dansylhydrazine (DNSH).

  • Catalyst: Trifluoroacetic Acid (TFA).[1]

  • Reaction Solvent: Acetonitrile (ACN) - Strictly Anhydrous.

Step-by-Step Derivatization Protocol
StepActionCritical Technical Insight
1 Stock Prep Prepare 1 mg/mL IS stock in anhydrous ACN . Do NOT use Methanol or Water. Store at -20°C.
2 Sample Spiking Add 10

L of IS Stock to 100

L of sample.
3 Reagent Addition Add 100

L of Dansylhydrazine solution (2 mg/mL in ACN containing 0.1% TFA).
4 Incubation Incubate at 60°C for 20 minutes in a sealed vial.
5 Quenching Optional: If analysis is not immediate, dilute with 200

L ACN. Avoid aqueous dilution until injection.
6 LC Injection Inject 5

L onto the LC-MS system.

Warning: The reaction must occur in a high-organic environment. If the sample is aqueous (e.g., plasma), perform a Liquid-Liquid Extraction (LLE) with Hexane/MTBE first, dry the supernatant, and reconstitute in ACN before adding the IS and derivatizing.

LC-MS/MS Method Parameters

Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 20% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 20% B (Re-equilibration)

Mass Spectrometry (MS) - MRM Transitions

The derivatization adds the Dansyl moiety. We monitor the derivatized species.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
Analyte-DNSH 360.2

171.135Dimethylaminonaphthalene fragment
IS-d4-DNSH 364.2

171.135Stable Signal (No exchange)
IS-d3-DNSH363.2171.1-Monitor to verify stability

Note: The mass shift is +4 Da.[3][4] If you observe significant signal in the 363.2 channel, H/D exchange occurred prior to or during the derivatization step.

Validation & Quality Control

To ensure the protocol is "self-validating" (as per E-E-A-T requirements), you must perform a Back-Exchange Stress Test during method development.

The Stress Test Workflow
  • Prepare the d4-IS in 50:50 MeOH:Water (no derivatization).

  • Infuse directly into the MS.

  • Monitor m/z 131 (d4-ketone) vs m/z 130 (d3) and m/z 129 (d2) over 30 minutes.

  • Pass Criteria: If underivatized, you will see rapid degradation. This confirms the necessity of the derivatization protocol.

  • Repeat with the Derivatized IS in Mobile Phase A/B.

  • Pass Criteria: The derivatized IS (m/z 364.2) should remain stable (>98% purity) for 24 hours in the autosampler.

Workflow Diagram

Workflow Sample Biological Sample (Analyte) IS_Add Add d4-IS (In Anhydrous ACN) Sample->IS_Add LLE LLE / Dry Down (Remove Water) IS_Add->LLE If Aqueous Deriv Derivatization (Dansylhydrazine + TFA) IS_Add->Deriv If Organic LLE->Deriv LCMS LC-MS/MS Analysis (Monitor m/z 364 -> 171) Deriv->LCMS Locked & Stable

Figure 2: Optimized sample preparation workflow to prevent deuterium scrambling.

References

  • Sigma-Aldrich. (2024). Cyclohexanone-2,2,6,6-d4 Product Specification & Stability Data.

  • Lippstreu-Fisher, D. L., & Taylor, L. T. (2008). Use of derivatization to enhance the sensitivity of LC-MS detection of ketones. Journal of Chromatography A.

  • BenchChem. (2024). Technical Guide: Synthesis and Isotopic Purity of Cyclohexanone-2,2,6,6-d4.

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Handling H/D Exchange.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Discusses keto-enol tautomerism mechanisms).

Sources

Application Note: Quantitative Proteomics via Stable Isotope Coding with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 as a stable isotope labeling reagent for quantitative proteomics. While often utilized as a precursor for synthesizing redox probes (e.g., d4-dimedone), this guide focuses on its direct application in reductive amination strategies to generate hydrophobic, isotopically labeled peptide conjugates for differential mass spectrometry (MS) analysis.

Executive Summary

Quantitative proteomics relies heavily on stable isotope labeling to compare protein abundance across biological states. While commercial isobaric tags (TMT, iTRAQ) are popular, they are costly and prone to ratio compression. 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (DimCy-d4) offers a cost-effective, chemically robust alternative for 2-plex quantification .

Used in a reductive amination workflow, this reagent targets peptide N-termini and Lysine side chains. The resulting 4,4-dimethylcyclohexyl tag provides two distinct advantages:

  • Hydrophobic Shift: The bulky cyclohexyl group significantly increases peptide retention on C18 columns, improving the separation of hydrophilic peptides that are often lost in the void volume.

  • Clean Mass Shift: The d4-labeled reagent creates a +4.025 Da mass shift relative to the light (d0) counterpart, allowing for precise MS1-level quantification.

Mechanism of Action

The labeling chemistry is based on reductive alkylation (specifically reductive amination). The ketone moiety of 4,4-dimethylcyclohexanone reacts with primary amines (peptide N-terminus and


-amino group of Lysine) to form a Schiff base (imine). This intermediate is rapidly reduced by Sodium Cyanoborohydride (

) to a stable secondary amine.
Isotopic Coding System
  • Light Channel (L): 4,4-Dimethyl-cyclohexanone (Natural Isotope)

  • Heavy Channel (H): 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Reaction Scheme:



Critical Consideration: Deuterium Stability The deuterium atoms in the Heavy reagent are located at the 2,2,6,6 positions (alpha to the carbonyl). In the ketone form, these protons are acidic and can exchange with the solvent. However, once reduced to the amine, the alpha-carbon character changes, and the deuteriums become non-exchangeable.

  • Protocol Control: The labeling reaction must be performed in anhydrous or controlled pH conditions with rapid reduction to prevent "washout" of the deuterium label before the tag is locked in place.

Experimental Workflow

The following diagram illustrates the comparative proteomics workflow using the DimCy-d4 labeling strategy.

G cluster_0 Sample Preparation cluster_1 Stable Isotope Labeling (Reductive Amination) cluster_2 Analysis S1 Biological Sample A (Control) Digest Tryptic Digestion (FASP or S-Trap) S1->Digest S2 Biological Sample B (Treated) S2->Digest React_L Labeling Reaction A (pH 5.5, NaCNBH3) Digest->React_L Sample A React_H Labeling Reaction B (pH 5.5, NaCNBH3) Digest->React_H Sample B L_Reagent Light Reagent 4,4-Dimethyl-cyclohexanone L_Reagent->React_L H_Reagent Heavy Reagent 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 H_Reagent->React_H Quench Quench & Mix 1:1 React_L->Quench React_H->Quench LC High-pH Fractionation (Optional) Quench->LC MS LC-MS/MS Analysis (Orbitrap / TOF) LC->MS Data Quantification (ΔMass = +4.025 Da) MS->Data

Figure 1: Comparative proteomics workflow using DimCy-d4 labeling. Samples are digested, labeled in parallel channels, mixed, and analyzed via LC-MS/MS.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7]
  • Light Reagent: 4,4-Dimethyl-cyclohexanone (Sigma/Merck).

  • Heavy Reagent: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (Isotope purity >98%).

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).[1] Note: Use fresh stock.
    
  • Buffer: Triethylammonium bicarbonate (TEAB), 1M, pH 8.5.

  • Solvent: Anhydrous Methanol (MeOH) or Acetonitrile (ACN).

Step-by-Step Methodology
Phase 1: Peptide Preparation
  • Lyse cells/tissue and extract proteins using standard protocols (e.g., 8M Urea).

  • Reduce disulfides (DTT, 5 mM, 30 min, 56°C) and alkylate (IAA, 15 mM, 30 min, dark).

  • Digest proteins with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Desalt peptides using C18 cartridges (Sep-Pak) and lyophilize to dryness.

Phase 2: Labeling Reaction (Critical Step)

To minimize deuterium exchange, this step uses a high organic solvent concentration and rapid reduction.

  • Resuspension: Reconstitute 100

    
    g of dried peptides (Sample A and Sample B) in 20 
    
    
    
    L of 0.5 M TEAB (pH 5.5) . Note: Lower pH favors Schiff base formation.
  • Reagent Addition:

    • Sample A (Light): Add 20

      
      L of 2% (v/v) 4,4-Dimethyl-cyclohexanone in anhydrous Methanol.
      
    • Sample B (Heavy): Add 20

      
      L of 2% (v/v) 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 in anhydrous Methanol.
      
  • Reduction: Immediately add 20

    
    L of 100 mM 
    
    
    
    (prepared in 50 mM TEAB).
  • Incubation: Vortex briefly and incubate at 25°C for 1 hour with mild shaking.

  • Quenching: Add 10

    
    L of 1% Ammonia or Hydroxylamine to quench unreacted ketone. Incubate for 10 mins.
    
  • Mixing: Combine Sample A and Sample B in a 1:1 ratio.

Phase 3: Cleanup and Analysis
  • Acidify the mixture with Formic Acid (to pH < 3).

  • Perform a C18 cleanup to remove excess reagents and salts.

  • Analyze via LC-MS/MS.

Data Analysis & Specifications

Mass Spectrometry Settings
  • MS1 Resolution: >60,000 (Orbitrap) or >30,000 (TOF) is recommended to resolve the isotope doublets.

  • Dynamic Exclusion: Standard settings (e.g., 30s).

  • Fragmentation: HCD or CID. The label is stable and does not produce significant reporter ions; quantification is performed at the MS1 level (Precursor Intensity).

Quantitative Parameters

The labeling adds a specific mass to each primary amine (N-terminus and Lysine).

FeatureLight ChannelHeavy ChannelMass Shift (

)
Formula Added


--
Monoisotopic Mass +109.1017 Da+113.1268 Da+4.0251 Da
Target Residues N-term, Lys (K)N-term, Lys (K)--
Retention Time RTRT (negligible shift*)--

*Note: Deuterium typically causes a slight RT shift (leading edge effect). However, the bulky dimethyl-cyclohexyl group dominates the interaction with the C18 phase, minimizing the chromatographic resolution between Light and Heavy pairs compared to smaller tags.

Search Engine Configuration (e.g., MaxQuant, FragPipe)
  • Variable Modification: None (unless partial labeling is suspected).

  • Fixed Modification:

    • Light: +109.1017 Da (N-term, K)

    • Heavy: +113.1268 Da (N-term, K)

  • Quantification Method: MS1 Precursor Quantification (2-plex).

References

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link] (Foundational reference for reductive amination labeling strategies in proteomics).

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843-6852. [Link] (Establishes the chemical basis for amine-reactive isotope tagging).

  • Gundry, R. L., et al. (2008). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current Protocols in Molecular Biology, 83(1), 10-25. [Link] (Standard digestion and cleanup protocols cited in the workflow).

  • Seo, J., et al. (2013). Rational design of a reductive aminase for efficient synthesis of chiral amines. Scientific Reports, 3, 1-7. (Context for biocatalytic relevance of cyclohexanone derivatives). (Provides chemical context for the reactivity of 4,4-dimethylcyclohexanone).

Disclaimer: This protocol involves the use of hazardous chemicals (Sodium Cyanoborohydride is toxic). All procedures should be performed in a fume hood with appropriate PPE. The stability of the d4-label is dependent on strict adherence to pH and reaction time guidelines.

Sources

Application Note: High-Resolution NMR Spectroscopy of 4,4-Dimethylcyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the acquisition, processing, and interpretation of Nuclear Magnetic Resonance (NMR) data for 4,4-Dimethylcyclohexanone-2,2,6,6-d4 . The strategic deuteration at the


-positions (C2 and C6) serves as a powerful tool for spectral simplification, removing complex spin-spin couplings and silencing specific proton signals. This guide is designed for researchers utilizing stable isotope labeling (SIL) to study conformational dynamics, metabolic pathways, or to develop internal standards for quantitative NMR (qNMR).

Structural Profile & Significance

The molecule consists of a cyclohexanone ring locked in a chair conformation equilibrium by the gem-dimethyl group at C4. The introduction of four deuterium atoms at the C2 and C6 positions creates a unique spectroscopic environment.

Core Utilities of the d4-Isotopologue:
  • Spectral Simplification: Elimination of

    
     coupling between 
    
    
    
    and
    
    
    protons simplifies the
    
    
    -proton signals (C3/C5) from complex multiplets to singlets.
  • NOE Nulling: Removes Nuclear Overhauser Effect (NOE) pathways from

    
    -protons, aiding in the assignment of spatial relationships for remaining protons.
    
  • Mass Spectrometry Shift: Introduces a +4 Da mass shift, ideal for use as an internal standard in LC-MS/GC-MS.

Experimental Protocols

Synthesis & Sample Preparation

For researchers needing to generate this compound in situ or purify it, the following base-catalyzed exchange protocol is the industry standard.

Reagents:

  • 4,4-Dimethylcyclohexanone (Starting Material)[1][2]

  • Deuterium Oxide (

    
    , >99.9% D)
    
  • Potassium Carbonate (

    
    ) or Sodium Deuteroxide (
    
    
    
    )
  • Solvent:

    
     (for analysis)
    

Workflow:

SamplePrep Start Start: 4,4-Dimethylcyclohexanone Mix Mix with D2O + K2CO3 (Base Catalysis) Start->Mix Heat Reflux (80°C, 4-12h) Enolization Exchange Mix->Heat H/D Exchange Extract Extract (DCM/Ether) Dry over MgSO4 Heat->Extract Analyze 1H NMR Check (Look for residual alpha-H) Extract->Analyze Analyze->Mix If <98% D

Figure 1: Base-catalyzed H/D exchange workflow for generating the d4-isotopologue.

NMR Acquisition Parameters

Deuteration significantly alters relaxation times (


). The lack of dipolar relaxation pathways (due to the removal of protons) means deuterated carbons and quaternary carbons relax very slowly.

Instrument: 400 MHz or higher (600 MHz recommended for 13C sensitivity). Solvent:


 (7.26 ppm ref) or 

(3.31 ppm ref).
Parameter

Standard

Quantitative (qNMR)

Standard

Quantitative
Pulse Angle




Relaxation Delay (D1) 1.0 s15 - 30 s 2.0 s30 - 60 s
Acquisition Time (AQ) 2-3 s4 s1 s2 s
Scans (NS) 1632256-1024>1024
Spectral Width 10 ppm12 ppm250 ppm250 ppm

Critical Note: For


 qNMR, the C2/C6 deuterated carbons have extremely long 

values due to the weak quadrupolar relaxation mechanism of deuterium compared to the dipolar mechanism of hydrogen. Ensure D1 is sufficient (5x

) to avoid integration errors.

Spectral Analysis & Interpretation

Proton ( ) NMR

The most dramatic change occurs in the proton spectrum. The removal of the


-protons collapses the spin system.

Comparison Table (


): 
PositionNon-Deuterated Multiplicityd4-Deuterated MultiplicityApprox. Shift (ppm)Explanation
Methyls SingletSinglet1.09Remote from substitution.

-H (C3, C5)
Triplet (

Hz)
Singlet 1.60Coupling to

-H is removed.

-H (C2, C6)
Triplet (

Hz)
Silent 2.35Replaced by Deuterium.
Carbon ( ) NMR & Isotope Effects

Deuteration introduces two key phenomena in the carbon spectrum:

  • Spin-Spin Coupling (

    
    ):  Carbon signals attached to deuterium split according to 
    
    
    
    (where
    
    
    for Deuterium).
  • Isotope Shifts: Deuterium is heavier, causing a slight shielding effect (upfield shift) on the attached carbon (

    
    -effect) and the neighbor (
    
    
    
    -effect).

Signal Analysis:

  • C1 (Carbonyl, ~212 ppm): Appears as a singlet (or weak multiplet if resolution is high) with a slight upfield

    
    -isotope shift (
    
    
    
    ppm).
  • C2/C6 (Alpha, ~38 ppm):

    • Splitting: Becomes a Quintet (1:2:3:2:1 intensity ratio).

    • Coupling:

      
       Hz (Derived from 
      
      
      
      ).
    • Shift: Significant upfield

      
      -isotope shift (
      
      
      
      to -0.5 ppm per D).
  • C3/C5 (Beta, ~39 ppm): Remains a singlet; slight

    
    -isotope shift may be observed.
    
  • C4 (Quaternary, ~32 ppm): Singlet.

SpinSystem Native Native 4,4-Dimethylcyclohexanone Complex 3-Spin System SubNative H(C3/5) coupled to H(C2/6) Result: Triplet Native->SubNative CarbonNative C2/C6: Triplet (1H decoupled) (Due to CH2) Native->CarbonNative Deuterated d4-Isotopologue Isolated Spin Systems SubDeuterated H(C3/5) isolated Result: Singlet Deuterated->SubDeuterated Simplification CarbonDeut C2/C6: Quintet (Due to CD2, J ~ 20Hz) Deuterated->CarbonDeut Isotope Effect SubNative->SubDeuterated Deuteration removes J-coupling

Figure 2: Impact of deuteration on spin system topology and signal multiplicity.

Applications in Drug Development

Metabolic Stability Studies

Deuterium is often used to block metabolic "soft spots." The


-position of ketones is susceptible to metabolic oxidation or isomerization. By comparing the degradation rate of the d4-analog vs. the proteo-analog, researchers can determine the primary Kinetic Isotope Effect (KIE), validating the site of metabolism [1].
Internal Standards (qNMR)

The d4-analog is an ideal internal standard for quantifying the native ketone in complex mixtures.

  • Requirement: The methyl signals (1.09 ppm) often overlap, but the

    
    -protons (1.60 ppm) are distinct singlets in the d4-analog versus triplets in the native form (if resolution permits), or the mass difference is leveraged in MS-coupled workflows.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Hansen, P. E. (1983). Isotope effects on nuclear shielding. Annual Reports on NMR Spectroscopy, 15, 105-234.

Sources

Application Note: Precision Quantitation of Ketones in Metabolomics Using 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (referred to herein as DMCH-d4 ) as a high-fidelity Internal Standard (IS) for the quantitation of endogenous ketones and aldehydes in biological matrices. Unlike generic internal standards, DMCH-d4 offers a unique structural advantage: the 4,4-dimethyl substitution provides a distinct chromatographic retention shift away from endogenous cyclohexanone, while the 2,2,6,6-d4 labeling provides a +4 Da mass shift for spectral resolution.

Critical Warning: The deuterium labels at the 2,2,6,6 positions are


-protons to the carbonyl group. In protic solvents (water, methanol) under non-neutral pH, these atoms are subject to keto-enol tautomerism , leading to deuterium loss (H/D exchange). This protocol utilizes an "In-Situ Trapping"  methodology to lock the isotopic label immediately during extraction.

Part 1: Chemical Logic & Experimental Design

The Challenge: Isotopic Stability

In ketone metabolomics, the primary risk with


-deuterated standards is back-exchange. The acidic 

-protons (

) can exchange with solvent protons.
  • Risk: If DMCH-d4 is left in aqueous buffer at pH > 7 or pH < 4 for extended periods, the

    
     signal will degrade to 
    
    
    
    ,
    
    
    , etc., invalidating quantitation.
  • Solution: We employ Methoxyamine Hydrochloride (MeOX) derivatization immediately or during the drying step. This converts the ketone to an oxime (

    
    ), removing the carbonyl functionality and "locking" the deuterium atoms in place by preventing enolization.
    
The Advantage: Chromatographic Isotope Effect

DMCH-d4 exhibits a Chromatographic Isotope Effect (CIE) . In GC-MS, deuterated isotopologues typically elute slightly earlier than their protium counterparts (Inverse Isotope Effect).[1] Additionally, the 4,4-dimethyl steric bulk significantly shifts the retention time (RT) downstream compared to native cyclohexanone, preventing peak overlap and allowing DMCH-d4 to serve as a normalization standard for the entire ketone retention window.

Part 2: Detailed Protocol

Materials & Reagents
ReagentGrade/SpecificationPurpose
DMCH-d4 >98% Isotopic PurityInternal Standard
Methoxyamine HCl 20 mg/mL in PyridineDerivatization (Oximation)
MSTFA + 1% TMCS N-Methyl-N-(trimethylsilyl)trifluoroacetamideDerivatization (Silylation)
Acetonitrile (ACN) LC-MS Grade, anhydrousProtein Precipitation
Methanol (MeOH) LC-MS GradeSolvent (Warning: Protic)
Workflow Diagram (DOT)

The following logic flow illustrates the critical "Trap and Quantify" pathway.

MetabolomicsWorkflow cluster_Deriv Critical Derivatization Phase Sample Biological Sample (Serum/Urine) Spike Add DMCH-d4 IS (in Acetone/ACN) Sample->Spike Normalization Extract Extraction (Cold ACN/MeOH) Spike->Extract Dry SpeedVac Drying Extract->Dry Oximation 1. Oximation (MeOX/Pyridine, 30°C) *LOCKS DEUTERIUM* Dry->Oximation Anhydrous Silylation 2. Silylation (MSTFA, 37°C) *VOLATILIZATION* Oximation->Silylation GCMS GC-MS Analysis (EI Source) Silylation->GCMS

Caption: Workflow emphasizing the Oximation step (Red) which chemically locks the deuterium label before high-temperature silylation.

Step-by-Step Methodology
Step 1: Stock Solution Preparation
  • Dissolve 10 mg DMCH-d4 in 10 mL Acetone (NOT Methanol). Acetone is aprotic and prevents exchange during storage.

  • Store at -20°C. This is the Master Stock (1 mg/mL) .

  • Prepare a Working Solution (10 µg/mL) by diluting the Master Stock into acetonitrile immediately before use.

Step 2: Sample Preparation & Spiking
  • Aliquot 50 µL of biofluid (plasma/serum) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Working Solution (DMCH-d4) .

    • Note: Adding IS before extraction corrects for extraction efficiency losses.

  • Add 400 µL of ice-cold Extraction Solvent (Acetonitrile:Methanol:Water 3:3:2).

    • Critical: Keep samples on ice (4°C) to kinetically slow any potential H/D exchange.

  • Vortex (10 sec) and Centrifuge (14,000 x g, 10 min, 4°C).

  • Transfer supernatant to a glass vial.

Step 3: Drying & Derivatization (The "Trap")
  • Evaporate supernatant to complete dryness in a SpeedVac (vacuum concentrator).

    • Caution: Do not apply heat >30°C during drying to prevent volatile loss of the underivatized ketone.

  • IMMEDIATELY add 80 µL of Methoxyamine HCl in Pyridine (20 mg/mL).

  • Incubate at 30°C for 90 minutes.

    • Mechanism: This forms the oxime derivative. The

      
       becomes 
      
      
      
      . The
      
      
      -protons are no longer acidic. The d4 label is now chemically stable.
  • Add 80 µL of MSTFA + 1% TMCS .

  • Incubate at 37°C for 30 minutes.

    • Mechanism: Silylates hydroxyl groups (sugars, acids) to ensure they are volatile, allowing concurrent profiling of the metabolome.

Step 4: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Temp Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 325°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

Part 3: Data Analysis & Validation

Identification & Quantification

DMCH-d4 will form two geometric isomers (syn/anti) upon oximation, resulting in two chromatographic peaks.

  • Summation Rule: You must integrate both syn and anti peaks for quantitation.

  • Target Ions:

    • Quant Ion:

      
       160 (Molecular ion of oxime derivative + 4 Da).
      
    • Qualifier Ion:

      
       129 (Loss of methoxy group).
      
Quality Control: Detecting Exchange

To validate the integrity of your protocol, monitor the mass spectrum of the IS peak.

  • Pass: Dominant peak at

    
    .
    
  • Fail: Significant presence of

    
     or 
    
    
    
    . This indicates that H/D exchange occurred during the aqueous extraction phase before oximation was complete.

Table 1: Troubleshooting Deuterium Loss

ObservationProbable CauseCorrective Action
High M+3 Signal pH of extraction buffer > 8Acidify extraction solvent with 0.1% Formic Acid.
Low IS Recovery Volatility loss during dryingReduce SpeedVac pressure; do not heat; use Nitrogen blow-down.
Split Peaks Incomplete OximationIncrease incubation time to 2 hours; ensure Pyridine is anhydrous.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Lisec, J., et al. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols. Link

  • Pieppel, K., et al. (2014). Chromatographic isotope effects in gas chromatography–mass spectrometry. Journal of Chromatography A. Link

  • Metabolomics Standards Initiative (MSI) . (2007). Proposed minimum reporting standards for chemical analysis. Metabolomics. Link

Sources

Application Note: Isotope Dilution Assays with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring high-precision quantitation of 4,4-Dimethylcyclohexanone. It addresses the specific challenges posed by alpha-deuterated ketones in Isotope Dilution Mass Spectrometry (IDMS).

Abstract & Core Challenge

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantifying small molecules in complex matrices due to its ability to correct for signal suppression and extraction losses. However, the use of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 presents a unique chemical challenge: Deuterium Exchange .

Because the deuterium labels are located at the C2 and C6 positions (alpha to the carbonyl group), they are acidic (


). In the presence of protic solvents (water, methanol) and catalytic acid or base, these deuteriums can exchange with protons (

), causing the internal standard to lose mass and "cross-talk" with the analyte signal.

This protocol provides a rigorous workflow to prevent back-exchange, ensuring the integrity of the isotopic label and the accuracy of the assay.

Chemical & Physical Properties[1][2][3][4][5][6]

PropertyAnalyte (Native)Internal Standard (IS)
Compound Name 4,4-Dimethylcyclohexanone4,4-Dimethyl-cyclohexanone-2,2,6,6-d4
Structure Cyclohexanone ring, gem-dimethyl at C4Deuteriums at C2, C6 (4 atoms)
CAS Number 4255-62-341866-12-0
Molecular Formula


Molecular Weight 126.20 g/mol 130.22 g/mol
Monoisotopic Mass 126.10 Da130.13 Da
Key Fragment Ions (EI) 126 (

), 111 (

), 69
130 (

), 115 (

), 73
Solubility Organic solvents, slightly soluble in waterSame

Critical Mechanism: The Alpha-Proton Trap

Before beginning experimental work, analysts must understand the mechanism of label loss. The diagram below illustrates how the d4-standard reverts to the d0-analyte form via keto-enol tautomerism in aqueous conditions.

HD_Exchange cluster_warning RISK ZONE: Aqueous Workup D4 d4-Standard (m/z 130) Enol Enol Intermediate (Unstable) D4->Enol -D+ (Slow at pH 7) D3 d3-Species (m/z 129) Enol->D3 +H+ (From Solvent) Catalyst Catalyst: Acid (H3O+) or Base (OH-) Catalyst->D4 Accelerates

Figure 1: Mechanism of Deuterium-Hydrogen Exchange (Back-Exchange). At extreme pH, the d4-standard loses deuterium to the solvent, artificially inflating the calculated concentration of the native analyte.

Experimental Protocol

A. Reagents & Equipment[6][7][8]
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol/Ethanol for stock preparation to prevent potential exchange.

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0). Strict pH control is required.

  • GC-MS System: Single Quadrupole or Triple Quadrupole (EI Source).

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

B. Standard Preparation (Stock Solutions)

CRITICAL: Do not store the d4-standard in protic solvents (MeOH, Water).

  • Primary Stock (IS): Dissolve 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 in Acetonitrile or DCM to a concentration of 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute the Primary Stock with Acetonitrile to 10 µg/mL.

  • Calibration Standards: Prepare a curve of native 4,4-Dimethylcyclohexanone (e.g., 1, 5, 10, 50, 100 µg/mL) in DCM. Spike each standard with a constant concentration of the Working IS (e.g., 10 µg/mL).

C. Sample Preparation (Liquid-Liquid Extraction)

This method minimizes the time the ketone spends in the aqueous phase.

  • Aliquot: Transfer 1.0 mL of sample (reaction mixture, plasma, wastewater) into a glass centrifuge tube.

  • Spike: Add 50 µL of Working IS Solution (10 µg/mL) directly to the sample. Vortex briefly (5 sec).

  • pH Adjustment: Immediately verify pH. If pH < 5 or > 8, neutralize to pH 7.0 ± 0.5 using 0.1 M Phosphate Buffer. This slows the enolization rate.[1]

  • Extraction: Add 2.0 mL of Dichloromethane (DCM).

  • Agitation: Shake vigorously or vortex for 1 minute.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a clean vial.

  • Drying: Add a small amount of anhydrous

    
     to remove residual water.
    
  • Injection: Transfer the dry organic phase to a GC vial for analysis.

D. GC-MS Parameters
  • Inlet Temp: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split 1:10 (for high conc).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 1 min)

    • Ramp: 15°C/min to 200°C

    • Final: 300°C (Hold 3 min) to bake out column.

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Acquisition Mode: SIM (Selected Ion Monitoring)

SIM Table:

Compound Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2 Dwell Time

| Native (d0) | 126.1 (


) | 111.1 | 69.1 | 50 ms |
| Standard (d4)  | 130.1  (

) | 115.1 | 73.1 | 50 ms |

Note: The M+ ion is stable for cyclohexanones and provides the best specificity for the d0/d4 pair. The mass shift of +4 is sufficient to avoid isotopic overlap.

Workflow Diagram

Protocol_Workflow Start Sample Collection Spike Add d4-Internal Standard (In Acetonitrile) Start->Spike Buffer Adjust pH to 7.0 (CRITICAL STEP) Spike->Buffer Minimize time Extract Add DCM & Vortex (Liquid-Liquid Extraction) Buffer->Extract Immediate PhaseSep Centrifuge & Collect Organic Phase Extract->PhaseSep Dry Dry over Na2SO4 PhaseSep->Dry Analyze GC-MS (SIM Mode) m/z 126 vs 130 Dry->Analyze

Figure 2: Optimized extraction workflow emphasizing pH control to prevent label degradation.

Data Analysis & Validation

Calculation

Use the Response Factor (RF) method.



Calculate the unknown concentration (


):


Quality Control Criteria
  • Linearity:

    
     over the working range.[2]
    
  • Isotopic Purity Check: Inject the d4-standard alone. The signal at m/z 126 (native) should be < 0.5% of the signal at m/z 130. If high m/z 126 is observed, the standard has degraded (exchanged) or is impure.

  • Back-Exchange Test: Incubate the d4-standard in the sample matrix for 1 hour before extraction. Compare the response to a "zero-time" extraction. A decrease in the 130/126 ratio indicates active exchange in the matrix.

Troubleshooting Guide

IssueProbable CauseSolution
High "Native" Signal in Blanks Back-exchange of d4 to d0.Check pH of aqueous phase. Ensure it is neutral. Reduce extraction time. Use fresh d4 stock.
Low Sensitivity Poor extraction efficiency.Increase ionic strength (add NaCl) to salt out the ketone.
Peak Tailing Active sites in GC inlet.Clean inlet liner; deactivate with silanizing agent.
m/z 130 Signal Dropping H/D Exchange in stock solution.Ensure stock solvent is anhydrous (Acetonitrile/DCM) and stored sealed.

References

  • Sigma-Aldrich. Cyclohexanone-2,2,6,6-d4 Product Specification. Accessed October 2023. Link

  • BOC Sciences. 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Product Information (CAS 41866-12-0).

  • ChemicalBook. 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Properties. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4,4-Dimethylcyclohexanone. NIST Chemistry WebBook. Link

  • Chemistry LibreTexts. Alpha-Halogenation and Deuterium Exchange of Ketones. Explains the mechanism of acid/base catalyzed exchange. Link

Sources

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 in environmental sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 4,4-Dimethylcyclohexanone in Environmental Matrices via Isotope Dilution GC-MS

Executive Summary

This application note details a robust protocol for the quantification of 4,4-Dimethylcyclohexanone (DMCH) in aqueous environmental samples (wastewater, industrial effluent) using 4,4-Dimethylcyclohexanone-2,2,6,6-d4 (DMCH-d4) as an Internal Standard (IS).

While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitation, this specific analyte presents a critical chemical challenge: H/D Exchange (Deuterium Loss). The deuterium labels at the 2,6-positions (alpha to the carbonyl) are acidic and prone to back-exchange with protic solvents (water), catalyzed by pH extremes.

Failure to control this exchange results in signal loss for the IS and false-positive bias for the native analyte. This guide provides a "Self-Validating" extraction protocol designed to preserve isotopic integrity.

The Scientific Challenge: Keto-Enol Tautomerism

Unlike aromatic deuterated standards (e.g., Toluene-d8) which are chemically inert, DMCH-d4 contains deuterium atoms at the


-carbon positions. In aqueous solution, ketones undergo keto-enol tautomerism.[1] During the enol form's reversion to the keto form, solvent protons (

from

) can replace the deuterium label (

), leading to a mass shift from

Da to

or

Da.

The Risk: If DMCH-d4 degrades to DMCH-d0 during sample preparation, the internal standard becomes indistinguishable from the target analyte, invalidating the quantification.

Mechanism of Isotopic Loss

G Keto_D4 Keto Form (d4) Target IS (m/z 130) Enol Enol Intermediate (Unstable) Keto_D4->Enol  -D+ (Acid/Base Catalysis)   Keto_D3 Keto Form (d3) (m/z 129) Enol->Keto_D3  +H+ (From Water)   Water H2O Solvent (Proton Source) Water->Enol

Experimental Protocol

Principle: To prevent H/D exchange, the internal standard must be introduced into a phase where exchange is kinetically inhibited (organic solvent) or the extraction must occur immediately upon spiking. Do not pre-spike aqueous samples and let them sit.

Reagents & Materials
  • Target Analyte: 4,4-Dimethylcyclohexanone (CAS: 4255-62-3).[2][3][4][5]

  • Internal Standard: 4,4-Dimethylcyclohexanone-2,2,6,6-d4 (Custom or Specialized Isotope Supplier).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Drying Agent: Sodium Sulfate (

    
    ), anhydrous.
    
  • Buffer: Phosphate buffer (pH 7.0) – Critical for minimizing acid/base catalyzed exchange.

Sample Preparation (Liquid-Liquid Extraction)

Step-by-Step Workflow:

  • pH Adjustment (Crucial): Measure 100 mL of aqueous sample. Immediately adjust pH to 7.0 ± 0.2 using dilute

    
     or 
    
    
    
    .
    • Why? Keto-enol tautomerism rates are lowest at neutral pH.

  • Solvent Spiking (The "Safe" Method):

    • Prepare the extraction solvent: Add the DMCH-d4 Internal Standard directly into the DCM (extraction solvent), NOT the water sample.

    • Concentration: 10 µg/mL in DCM.

  • Extraction:

    • Add 10 mL of the IS-spiked DCM to the pH-neutral water sample.

    • Shake vigorously for 2 minutes.

    • Mechanism:[6][7] The DMCH partitions into the DCM immediately. Since DCM is aprotic, H/D exchange stops once the analyte enters the organic phase.

  • Phase Separation:

    • Allow layers to separate. Collect the lower organic layer (DCM).

    • Dry over anhydrous

      
      .
      
  • Concentration:

    • Concentrate extract to 1 mL using a gentle stream of nitrogen at ambient temperature. Avoid high heat to prevent volatility losses.

GC-MS Instrumentation Parameters
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium, Constant Flow 1.0 mL/min.

Temperature Program:

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-502.0
Ramp 1151800.0
Ramp 2302803.0

MS Acquisition (SIM Mode):

  • Note: Full Scan (40-300 amu) recommended for initial identification.

CompoundTypeQuant Ion (m/z)Qualifier Ions (m/z)Approx. Ret Time
4,4-Dimethylcyclohexanone Target126 (

)
111, 836.5 min
DMCH-2,2,6,6-d4 Internal Std130 (

)
115, 876.48 min*

*Deuterated compounds often elute slightly earlier than native analogs on non-polar columns.

Self-Validating Workflow Diagram

This workflow ensures that the IS is never exposed to the aqueous matrix without the protective presence of the organic solvent.

Workflow cluster_solvent Extraction Solvent Prep Sample Aqueous Sample (100 mL) pH_Adj Adjust pH to 7.0 (Minimize Exchange) Sample->pH_Adj Extract Liquid-Liquid Extraction (Rapid Partitioning) pH_Adj->Extract DCM Dichloromethane (DCM) IS Add IS: DMCH-d4 (Spike into DCM) DCM->IS IS->Extract  IS Introduced Here   Sep Phase Separation (Collect Organic) Extract->Sep Dry Dry (Na2SO4) & Concentrate Sep->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS

Quality Control & Validation Criteria

To ensure the protocol is working and the d4 label is intact, you must monitor the Isotopic Purity Index (IPI) .

The "d3 Check"

In every batch, analyze a "Solvent Blank" where the IS is spiked into pure DCM (no water contact). Compare this to the IS response in your samples.

  • Calculation: Monitor the ratio of

    
     (d3 impurity) to 
    
    
    
    (d4 parent).
  • Acceptance Criteria:

    • Solvent Blank:

      
       (Baseline purity).
      
    • Sample Extract:

      
      .
      
    • Failure Mode: If the 129/130 ratio spikes in the sample, H/D exchange occurred. The pH was likely not neutral, or extraction took too long.

Linearity & Recovery
  • Calibration: 5-point curve (0.1 – 10 ppm) using Internal Standard calibration (

    
    ).
    
  • Recovery: Spike native DMCH into wastewater matrix; acceptable recovery is 70-130% (per EPA 8270D guidelines).

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[8] SW-846.[9]

  • Kresge, A. J., & Chiang, Y. (1986).[1] Generation of simple enols in aqueous solution from alkali metal enolates.[1] Journal of the American Chemical Society, 108(20), 6314-6320.[1] (Foundational text on enolization kinetics).

  • Sigma-Aldrich. (2023). Cyclohexanone-2,2,6,6-d4 Product Specification & Stability Data.

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Kinetics.[1]

Disclaimer: This protocol is intended for research and laboratory use only. Users must validate the method in their specific matrix according to local regulatory standards (e.g., NELAP, ISO 17025).

Sources

Application Note: Pharmaceutical Analysis & Protocols using 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (hereafter referred to as d4-DMCH ) as a Stable Isotope Labeled (SIL) Internal Standard (IS) in pharmaceutical bioanalysis. While deuterated standards are the gold standard for LC-MS/MS quantitation, the specific location of the deuterium atoms in d4-DMCH (alpha-positions to the carbonyl) presents unique stability challenges regarding Hydrogen/Deuterium (H/D) exchange. This document provides optimized protocols for LC-MS/MS method development, critical handling requirements to prevent label loss, and mechanistic insights into its use for metabolic stability profiling (Kinetic Isotope Effects).

Chemical Profile & Technical Specifications[1][2]

d4-DMCH is the isotopologue of 4,4-dimethylcyclohexanone. The gem-dimethyl group at the C4 position provides steric bulk and blocks metabolic oxidation at the para-position, while the C2 and C6 positions are fully deuterated.

PropertySpecification
Compound Name 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4
CAS Number 41866-12-0 (Generic/Analogous)
Molecular Formula C₈H₁₀D₄O
Molecular Weight 130.22 g/mol (approx. +4 Da shift from native)
Isotopic Purity ≥ 98 atom % D
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water
pKa (α-protons) ~19-20 (Susceptible to base-catalyzed exchange)

Critical Handling: The H/D Exchange Risk

WARNING: Unlike stable isotopes labeled on aromatic rings or methyl groups, the deuterium atoms in d4-DMCH are located at the alpha-carbon relative to the ketone. These positions are acidic (enourizable).

In the presence of protic solvents (water, methanol) and catalytic acid or base, the deuterium atoms can undergo back-exchange with protons from the solvent. This results in a loss of mass shift (


), rendering the IS useless for quantitation.
Mechanism of Label Loss (Keto-Enol Tautomerism)

The following diagram illustrates the risk mechanism. If your mobile phase or extraction solvent promotes this pathway, your quantification will fail.

HD_Exchange_Risk Keto_D4 d4-DMCH (Keto Form) Stable Label Enol_Int Enol Intermediate (Unstable) Keto_D4->Enol_Int Acid/Base Catalyst (-D+) Keto_H_D3 d3-Analogue (Mass Shift -1 Da) Enol_Int->Keto_H_D3 +H+ from Solvent Solvent Protic Solvent (H2O / MeOH) Solvent->Enol_Int Proton Source

Figure 1: Mechanism of Deuterium Loss via Keto-Enol Tautomerism.

Application 1: LC-MS/MS Bioanalytical Protocol

This protocol is designed to quantify 4,4-dimethylcyclohexanone (or structural analogs) in human plasma using d4-DMCH as the Internal Standard.

Reagent Preparation (Strict pH Control)

To mitigate the exchange risk described above, all aqueous buffers must be kept near neutral pH (pH 6.0–7.0) or slightly acidic, but never basic .

  • Stock Solution: Dissolve 1 mg d4-DMCH in 1 mL Acetonitrile (ACN) . Do not use Methanol (MeOH) as MeOH is more protic and prone to exchange facilitation than ACN. Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in ACN.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: 100% Acetonitrile.

Sample Extraction Workflow (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to minimize the contact time between the IS and the aqueous plasma matrix.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (d4-DMCH). Vortex for 5 seconds.

  • Extraction: Immediately add 500 µL of Ethyl Acetate (Aprotic solvent).

    • Rationale: Ethyl acetate extracts the ketone rapidly and separates it from the aqueous/enzymatic environment that promotes H/D exchange.

  • Agitation: Shake/Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of 90:10 Mobile Phase A:B .

    • Critical: Analyze immediately. Do not leave reconstituted samples in the autosampler for >12 hours.

LC-MS/MS Conditions[3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Run Time: Short gradient (3-4 mins) to minimize on-column residence time.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

    • Analyte (Native): 127.1

      
       109.1 (Loss of H₂O) or specific fragment.
      
    • IS (d4-DMCH): 131.1

      
       113.1 (Matches the +4 shift).
      

Application 2: Metabolic Stability & Kinetic Isotope Effect (KIE)

d4-DMCH is a powerful probe for identifying metabolic "soft spots." If a drug candidate contains this cyclohexanone moiety, comparing the intrinsic clearance (


) of the native drug vs. the d4-analog reveals if Metabolism occurs at the alpha-carbon.
Experimental Logic
  • Scenario A (Metabolic Switching): If the primary metabolic route is oxidation at the alpha-carbon (e.g., by CYP2E1 or CYP3A4), the C-D bond is stronger than the C-H bond. The d4-analog will show a significantly longer half-life (

    
    ).
    
  • Scenario B (No Effect): If metabolism occurs at the gem-dimethyl group or ring opening, the

    
     will remain identical.
    
Workflow Diagram

KIE_Workflow Incubation Microsomal Incubation (RLM/HLM + NADPH) Split Parallel Reactions Incubation->Split Native_Rxn Substrate: Native Compound Split->Native_Rxn Deut_Rxn Substrate: d4-DMCH Analog Split->Deut_Rxn Analysis LC-MS Quantitation (Time points: 0, 15, 30, 60 min) Native_Rxn->Analysis Deut_Rxn->Analysis Calc Calculate KIE (kH / kD) Analysis->Calc

Figure 2: Workflow for Determining Deuterium Kinetic Isotope Effect (KIE).

Summary of Validation Parameters (FDA/EMA Guidelines)

When validating this method, specific attention must be paid to "IS Response Stability" due to the exchange risk.

ParameterAcceptance Criteria (FDA M10)Specific d4-DMCH Consideration
Selectivity No interference at IS retention timeEnsure no natural M+4 isotopes from matrix interfere.
IS Response Variation ± 50% of mean responseCRITICAL: If IS response drops over a run, check for H/D exchange (mass shift to M+3/M+2).
Recovery Consistent across concentrationsUse Aprotic solvents (Ethyl Acetate/MTBE) for extraction.
Stock Stability ± 10% of fresh stockStore in Acetonitrile (not MeOH) at -20°C.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. In Methods in Enzymology. Retrieved from [Link]

  • Lioy, E., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]

  • Chowdhury, S. K. (2011). Deuterium Isotope Effects in Drug Pharmacokinetics. Drug Metabolism and Disposition. Retrieved from [Link]

derivatization of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preserving Isotopic Integrity in the Derivatization of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Part 1: Core Directive & Executive Summary

The Challenge: The analysis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 presents a unique chemical paradox. While the 4,4-dimethyl substitution provides steric bulk, the deuterium labels are located at the 2,6-alpha positions . These positions are chemically "active," susceptible to keto-enol tautomerism.[1]

In standard derivatization protocols (which often employ acidic aqueous or alcoholic media), these alpha-deuterons can rapidly exchange with solvent protons (H).[1] This results in "spectral scrambling"—the degradation of your M+4 standard into a mixture of M+3, M+2, and M+0 species, rendering quantitative data invalid.

The Solution: This guide deviates from standard "cookbook" recipes. We prioritize Kinetic Control and Aprotic Conditions . By utilizing anhydrous derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-Dinitrophenylhydrazine (DNPH) under strictly controlled pH, we lock the ketone into a stable imine/hydrazone form before enolization-driven exchange can occur.[1]

Part 2: Scientific Integrity & Logic (The "Why")

The Mechanism of Isotopic Loss

To preserve the label, one must understand how it is lost. Ketones exist in equilibrium with their enol forms. This process is catalyzed by both acids and bases.[2]

  • The Risk: If you use a protic solvent (MeOH, H₂O) and an acid catalyst (HCl), the alpha-deuterium is removed to form the enol. When the enol tautomerizes back to the ketone, it grabs a proton (H) from the solvent, not a deuterium.

  • The Fix: Use Anhydrous Pyridine (for GC) or Acetonitrile (for LC) as the solvent. The base (pyridine) neutralizes the HCl salt of the reagent, facilitating nucleophilic attack without promoting rapid enolization exchange.

Visualization: The Danger Zone vs. The Safe Path

G cluster_0 Critical Decision Point Ketone 4,4-Dimethyl-cyclohexanone-d4 (Target Analyte) Enol Enol Intermediate (Loss of D) Ketone->Enol Acid/Base + Protic Solvent (Slow Derivatization) Derivative Stable Oxime/Hydrazone (d4 Label Intact) Ketone->Derivative Fast Nucleophilic Attack (Aprotic Conditions) Scrambled Scrambled Product (d3, d2, d0 Mixture) Enol->Scrambled Tautomerization with H+

Figure 1: Mechanistic pathway showing the risk of enolization (Red) versus the target derivatization pathway (Green).

Part 3: Experimental Protocols

Protocol A: GC-MS Analysis (Recommended)

Method: PFBHA Derivatization in Anhydrous Pyridine.[1] Rationale: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) introduces a large electron-capturing group, ideal for NCI-MS or standard EI-MS.[1] The reaction in pyridine is self-buffering and aprotic, minimizing D/H exchange.

Reagents:

  • Reagent A: PFBHA Hydrochloride (20 mg/mL in Anhydrous Pyridine ). Prepare fresh.

  • Solvent: Hexane (HPLC Grade).

  • Wash Solution: 0.1 N H₂SO₄ (Cold). Note: Used only for rapid quenching.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[3]

Workflow:

  • Sample Prep: Dissolve 1 mg of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 in 1 mL anhydrous pyridine.

  • Derivatization: Add 200 µL of Reagent A to 100 µL of sample.

  • Reaction: Cap tightly. Incubate at 50°C for 30 minutes .

    • Insight: Heat accelerates the oxime formation (kinetic product) faster than the enolization exchange can occur in this aprotic medium.

  • Extraction (Critical Step):

    • Add 1 mL Hexane.

    • Add 1 mL Cold 0.1 N H₂SO₄.

    • Vortex immediately for 10 seconds and centrifuge.

    • Why? The acid neutralizes the pyridine, forcing the derivative into the hexane. Speed is key here to prevent the aqueous acid from facilitating exchange on any unreacted ketone (though the oxime is stable).

  • Clean-up: Transfer the top Hexane layer to a vial containing Na₂SO₄.

  • Analysis: Inject 1 µL into GC-MS.

GC-MS Parameters:

Parameter Setting
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm
Injector 250°C, Splitless
Oven 60°C (1 min) → 20°C/min → 280°C (5 min)

| Detection | SIM Mode (Target Ions: m/z 181 (PFB cation) and Molecular Ion of d4-derivative) |[1]

Protocol B: LC-MS Analysis (Alternative)

Method: Dansyl Hydrazine or DNPH in Acetonitrile.[1] Rationale: Standard DNPH methods use high acid (HClO₄). This is forbidden for d4-ketones.[1] We use a buffered approach.

Reagents:

  • Reagent B: 2,4-DNPH (saturated) in Acetonitrile (Not Ethanol).

  • Catalyst: Glacial Acetic Acid (Weak acid, minimizes exchange risk compared to HCl).

Workflow:

  • Mix: Combine 100 µL Sample (in Acetonitrile) + 100 µL Reagent B + 10 µL Glacial Acetic Acid.

  • React: 60°C for 20 minutes.

  • Quench: Dilute immediately with 50:50 Acetonitrile:Water (the derivative is stable once formed).

  • Analyze: LC-MS/MS (ESI Negative mode often gives strong [M-H]⁻).[1]

Part 4: Quality Control & Validation

Self-Validating the Protocol: Before running study samples, you must validate that your derivatization didn't strip the deuterium.

  • The "Zero-Exchange" Check:

    • Derivatize a neat standard of the d4-ketone.

    • Analyze by MS.[4]

    • Calculate the Isotopic Purity Ratio:

      
      [1]
      
    • Pass Criteria: Ratio > 0.98 (or equivalent to the Certificate of Analysis of the starting material).

    • Fail: If you see significant M+3 or M+2 peaks, your reaction medium contains too much water or the acid catalyst is too strong.

Workflow Visualization:

Workflow Start Start: d4-Ketone Sample Solvent Dissolve in Anhydrous Pyridine (NO Alcohols/Water) Start->Solvent React Add PFBHA-HCl Incubate 50°C, 30 min Solvent->React Extract Add Hexane + Cold Dilute Acid (Rapid Partition) React->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry QC QC Check: M+4 / (M+3 + M+4) Ratio Dry->QC

Figure 2: Step-by-step workflow for the "Safe" derivatization protocol.[1]

References

  • BenchChem. (2025).[3][5] A Technical Guide to 4,4-Dimethylcyclohexanone Oxime: Synthesis, Properties, and Analysis. Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1][6] Derivatization with PFBHA: Advantages over 2,4-DNPH for Carbonyl Analysis. Retrieved from .[1]

  • Chemistry LibreTexts. (2025). Alpha-Halogenation and Deuterium Exchange of Aldehydes and Ketones. Retrieved from .[1]

  • Uchiyama, S., et al. (2011).[7] "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography". Journal of Chromatography B. Retrieved from .[1]

  • ResearchGate. (2025). Development of Headspace GC/MS Analysis for Carbonyl Compounds using PFBHA. Retrieved from .[1][8]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Signal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Mass Spectral Signal of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Role: Senior Application Scientist Context: Technical Support Center

Welcome to the Advanced Mass Spectrometry Support Hub. You are likely here because you are observing low sensitivity, signal instability, or unexpected mass shifts (M-1, M-2) for your deuterated internal standard, 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (referred to hereafter as d4-DMCH ).

This guide does not offer generic advice. It addresses the specific physicochemical intersection of ketone ionization physics and alpha-proton acidity .

⚠️ CRITICAL ALERT: The "Silent Killer" (Deuterium Exchange)

Before optimizing source parameters, you must rule out Back-Exchange . The four deuterium atoms in d4-DMCH are located at the C2 and C6 positions (alpha to the carbonyl). These positions are acidic (


). In the presence of protic solvents (Methanol, Water) and trace acid/base catalysts, these deuteriums will swap with hydrogen.

Symptom: Your signal isn't just "low"; it is distributing into d3, d2, and d1 isotopologs, effectively diluting the d4 channel.

The Mechanism

The exchange occurs via keto-enol tautomerism .

  • Keto form (d4): The carbonyl pulls electron density, making the

    
    -D acidic.
    
  • Enol form: A base removes

    
    , forming the enol double bond.
    
  • Back to Keto: The enol grabs a proton (

    
    ) from the solvent (e.g., 
    
    
    
    or
    
    
    ) instead of a deuterium.
  • Result: You now have the d3 species.

D_Exchange cluster_solvents High Risk Solvents d4 d4-Ketone (m/z Target) enol Enol Intermediate (C=C Bond) d4->enol - D+ (Base catalyzed) d3 d3-Ketone (Signal Loss) enol->d3 + H+ (from Solvent) d3->enol Repeat Cycle Methanol (MeOH) Methanol (MeOH) Water (H2O) Water (H2O) Acidic Mobile Phase Acidic Mobile Phase

Caption: Mechanism of signal loss via keto-enol tautomerism in protic media.

Immediate Corrective Actions:
  • Switch Solvents: Replace Methanol with Acetonitrile (ACN) immediately. ACN is aprotic and does not facilitate exchange as readily as MeOH.

  • Neutral pH: Avoid strong acid modifiers (Formic Acid > 0.1%) if possible. Neutral pH minimizes the catalysis of tautomerism.

  • Stock Solution: Never store d4-DMCH in MeOH. Store in pure ACN or DCM.

Module 1: Direct LC-MS Ionization Strategies

If you have confirmed isotopic integrity (no d3/d2 peaks), the issue is ionization efficiency. Ketones have moderate proton affinity (~841 kJ/mol) but lack the basicity of amines.

Strategy A: APCI (Recommended First Choice)

For neutral, non-polar ketones like d4-DMCH, Atmospheric Pressure Chemical Ionization (APCI) often outperforms Electrospray Ionization (ESI).

  • Why: ESI relies on solution-phase chemistry. Neutral ketones do not pre-form ions in solution. APCI uses a corona discharge to create gas-phase ions, which is more efficient for hydrophobic neutrals.

  • Protocol:

    • Mode: Positive (+)

    • Source Temp: High (350–400°C) to ensure complete vaporization.

    • Mobile Phase: High organic content (ACN) boosts signal.

Strategy B: ESI with Adduct Formation

If you must use ESI (e.g., no APCI source available), you cannot rely on


. You must drive adduct formation .
  • Target Ions: Look for

    
     (Ammonium adduct) or 
    
    
    
    (Sodium adduct).
  • Modifier: Add Ammonium Acetate (2–5 mM) to the mobile phase.

    • Note: Do not use pure Formic Acid; it suppresses the ammonium adduct.

  • Transition:

    • Target Precursor:

      
       148 (assuming MW 130 + 18 for 
      
      
      
      ).
ParameterESI RecommendationAPCI Recommendation
Mobile Phase 5mM Ammonium Acetate in ACN/H2OPure ACN/H2O (No buffer needed)
Source Temp 300°C400°C
Capillary Voltage 3.5 kV3.0 kV (Corona Current ~4 µA)
Primary Ion


Module 2: Derivatization (The "Nuclear Option")

If direct ionization limits of detection (LOD) are insufficient (e.g., < 1 ng/mL required), you must chemically modify the ketone to add a permanent charge or high proton affinity group.

Recommended Reagent: Girard's Reagent T (GT)

Girard's T reacts with the ketone to form a water-soluble hydrazone with a permanently charged quaternary ammonium group . This increases ESI sensitivity by 100–1000x.

Reaction Scheme:



Step-by-Step Protocol:
  • Prepare Reagent: Dissolve Girard’s Reagent T in Methanol/Acetic Acid (90:10) at 10 mg/mL.[1]

  • Mix: Combine 100 µL of sample with 50 µL of Reagent solution.

  • Incubate: 60°C for 30 minutes. (Heat drives the reaction and ensures completion).

  • Quench: (Optional) Dilute with mobile phase.

  • Analyze:

    • Mass Shift: The mass will increase significantly.

    • 
      : +113 Da (approx).
      
    • New Target: Look for the cation mass (Structure + GT residue).

Alternative Reagents:

  • 2,4-DNPH: Creates a hydrophobic derivative. Good for APCI-Negative mode or UV detection.

  • Hydroxylamine: Forms an oxime (

    
    ). Improves proton affinity slightly but not as much as Girard T.
    

Module 3: Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start Start: Low Signal CheckIso Check Spectrum: Do you see M-1, M-2 peaks? Start->CheckIso YesExchange Issue: Deuterium Exchange Action: Switch to ACN, Remove Acid/Base CheckIso->YesExchange Yes NoExchange Issue: Ionization Efficiency CheckIso->NoExchange No CheckSource Current Source? NoExchange->CheckSource ESI Using ESI CheckSource->ESI APCI Using APCI CheckSource->APCI OptESI Optimize ESI: Add NH4 Acetate Look for [M+NH4]+ ESI->OptESI OptAPCI Optimize APCI: Increase Temp (>350C) Check Corona Discharge APCI->OptAPCI StillLow Signal Still Low? OptESI->StillLow OptAPCI->StillLow Deriv Solution: Derivatization (Girard's Reagent T) StillLow->Deriv Yes

Caption: Diagnostic workflow for isolating signal loss causes.

Frequently Asked Questions (FAQ)

Q1: Can I use GC-MS instead of LC-MS? A: Yes, and it is often easier for this molecule. 4,4-dimethylcyclohexanone is volatile and thermally stable.

  • Caveat: Ensure your injector port is clean. Active sites in the liner can catalyze deuterium scrambling at high temperatures (

    
    ). Use deactivated glass wool liners.
    

Q2: Why is my retention time different from the non-deuterated standard? A: This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than hydrogen. In Reverse Phase LC, d4-DMCH will elute slightly earlier or later (typically slightly earlier on C18) than the d0-analog. This is normal. Do not force the integration windows to match perfectly; rely on the mass transition.

Q3: I see a strong signal at M+41 in ESI. What is it? A: This is likely the Acetonitrile Adduct


.
  • Fix: Increase your declustering potential (DP) or cone voltage to strip off the solvent adduct in the source.

References

  • Hunter, E. P., & Lias, S. G. (1998).[2] Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update. J. Phys. Chem. Ref. Data.

    • Relevance: Establishes the proton affinity of cyclohexanone (~841 kJ/mol)
  • Griffiths, W. J., et al. (2001). Derivatisation for mass spectrometry. Biochemical Society Transactions.

    • Relevance: authoritative review on using Girard's reagents to improve ioniz
  • Blake, M. I., et al. (1964). Studies on the Deuterium Exchange of Ketones. Journal of Pharmaceutical Sciences.

    • Relevance: Foundational text describing the kinetics of alpha-proton exchange in ketones.

Sources

Technical Support Center: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific chromatographic and stability challenges associated with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 . Unlike standard stable isotope labeled (SIL) standards where deuterium is placed on non-exchangeable backbone carbons, this specific isotopologue carries deuterium atoms at the


-positions (C2 and C6)  relative to the carbonyl group.

Critical Warning: The 2,2,6,6-d4 labeling pattern makes this compound highly susceptible to Hydrogen-Deuterium Exchange (HDX) via keto-enol tautomerism in protic solvents. Improper handling will result in signal loss (M+4


 M+3 

M+0) and quantification errors.

Module 1: The Stability Protocol (Preventing Back-Exchange)

The primary failure mode for this analyte is not chromatographic resolution, but isotopic integrity. Because the deuterium atoms are located at the acidic


-carbons, they are "labile" in the presence of protic solvents (water, alcohols) and acid/base catalysts.
The Mechanism of Failure: Keto-Enol Tautomerism

In aqueous or alcoholic solution, the ketone equilibrates with its enol form. During re-ketonization, a proton (


) from the solvent can replace a deuteron (

) on the molecule.

HD_Exchange Keto_D4 Keto Form (d4) (Stable Target) Enol Enol Intermediate (C=C Double Bond) Keto_D4->Enol - D+ (Catalyzed by Acid/Base) Keto_D3 Keto Form (d3-H1) (Signal Loss) Enol->Keto_D3 + H+ (From Solvent) Solvent Protic Solvent (H-OH / H-OR) Solvent->Enol Proton Source

Figure 1: Mechanism of Deuterium Loss via Tautomerism. The presence of exchangeable protons in the solvent drives the conversion of the d4 standard to d3, d2, and eventually d0 analogs.

Protocol 1.1: Solvent Selection & Sample Preparation

To maintain the M+4 signal, you must eliminate the proton source or the catalyst.

Solvent ClassSuitabilityRecommendation
Aprotic Polar Ideal Acetonitrile (ACN) , DMSO. Use ACN for stock solutions.
Non-Polar Excellent Hexane, Dichloromethane (DCM), Ethyl Acetate. Ideal for GC-MS injections.
Protic High Risk Methanol (MeOH), Water, Ethanol. Avoid storage in these solvents.
Buffers Conditional If aqueous mobile phase is required (LC-MS), maintain pH 7.0 . Avoid pH < 4 or > 9.

Standard Preparation Workflow:

  • Stock Solution: Dissolve neat material in 100% Acetonitrile or DCM . Store at -20°C.

  • Working Standard: Dilute into the final injection solvent immediately prior to analysis.

  • LC-MS Mobile Phase: If using Reverse Phase LC (RPLC), use Acetonitrile/Water rather than Methanol/Water. Methanol facilitates proton exchange more readily than ACN.

Module 2: Chromatographic Optimization (The Isotope Effect)

Deuterium is smaller (shorter C-D bond length) and has a lower molar volume than Hydrogen. This results in the Chromatographic Deuterium Effect (CDE) .[1]

Gas Chromatography (GC-MS)
  • Behavior: The d4-analog will typically elute earlier than the unlabeled (d0) analyte.[1]

  • Why? The "Inverse Isotope Effect" in GC is driven by vapor pressure.[2] Deuterated compounds often have slightly higher vapor pressures and lower van der Waals interactions with the stationary phase.

  • Resolution Strategy:

    • Column: Non-polar (e.g., DB-5ms, HP-5) is standard.

    • Co-elution: While separation is possible, for Internal Standard (IS) usage, co-elution is preferred to ensure the IS experiences the exact same matrix effects as the analyte.

    • Troubleshooting: If the d4 peak separates completely from the d0 peak ( > 0.1 min), integration windows must be widened.

Liquid Chromatography (LC-MS)
  • Behavior: The d4-analog elutes slightly earlier (tail of the d4 peak may overlap with the head of the d0 peak).

  • Why? The C-D bond is less lipophilic (more polarizable) than the C-H bond, reducing retention on C18 columns.

  • Protocol for Co-elution:

    • Use a steep gradient if peaks begin to separate.

    • Column Choice: A C18 column with high carbon load provides better peak shape but may increase the separation between d0 and d4. A Phenyl-Hexyl column may offer different selectivity if matrix interference is an issue.

Module 3: Mass Spectrometry & Quantification

Cross-Talk and Interference

The 2,2,6,6-d4 pattern adds +4 Da to the parent mass.

  • Analyte (d0): MW ≈ 126.2

  • IS (d4): MW ≈ 130.2

Risk: If back-exchange occurs (Module 1), the d4 standard degrades into d3 (M+3) and d2 (M+2).

  • Impact: The d0 analyte naturally has M+1 and M+2 isotopes (13C contributions). If the IS degrades to d2, it may overlap with the natural isotopes of the analyte, or vice versa if concentrations are mismatched.

MRM Transition Selection (Triple Quad)

Select transitions that retain the deuterium label.

  • Avoid: Loss of water (

    
    ) or loss of the methyl groups if the fragmentation pathway is ambiguous.
    
  • Preferred: Transitions that break the ring away from the C2/C6 positions, or molecular ion monitoring if sensitivity allows.

Module 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Signal Loss

Troubleshooting Start Issue: Low IS Response or Mass Shift Check_Solvent Is sample in MeOH or Water? Start->Check_Solvent Check_pH Is pH < 4 or > 8? Check_Solvent->Check_pH No Exchange Diagnosis: H-D Back Exchange. Switch to ACN/DCM. Check_Solvent->Exchange Yes Check_Temp Is Injector/Column Temp too high? Check_pH->Check_Temp No Check_pH->Exchange Yes Matrix Diagnosis: Matrix Suppression. Optimize Extraction. Check_Temp->Matrix No Thermal Diagnosis: Thermal Degradation. Lower Inlet Temp. Check_Temp->Thermal Yes

Figure 2: Troubleshooting Logic Flow for identifying root causes of signal instability.

Frequently Asked Questions

Q1: Can I use this standard in a reversed-phase LC-MS method with 0.1% Formic Acid?

  • Answer: Proceed with extreme caution. Formic acid (pH ~2.7) catalyzes keto-enol tautomerism.

    • Fix: Minimize the time the sample sits in the autosampler. Keep samples at 4°C. If possible, use a neutral mobile phase (Ammonium Acetate, pH 6.8) for the separation, or switch to HILIC with ACN-rich phases.

Q2: I see a "split peak" for my Internal Standard in GC-MS. Why?

  • Answer: This is likely partial separation of the d4 and d0 isotopologues (if d0 contamination exists) or separation of the enol/keto tautomers if the injector is active.

    • Fix: Deactivate the GC inlet liner (silanization) to prevent catalytic tautomerism in the hot injector. Use a non-polar solvent like Hexane.

Q3: Why does my calibration curve intercept not pass through zero?

  • Answer: Check for "Cross-Contribution."[3] If your d4 standard has undergone exchange to d0, you are spiking "analyte" into your blanks.

    • Validation: Run a "Zero Blank" (IS only). If you see a peak at the d0 mass transition, your IS is contaminated or has degraded.

References

  • Turowski, M. et al. (2003). Deuterium isotope effects on hydrophobic interaction chromatography of phenyl-peptides. Journal of Chromatography A.

  • Wang, S. et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[3][4][5][6][7][8]

  • BenchChem Technical Support. (2025). Preventing Back-Exchange of Deuterium in Labeled Standards.[7]

  • NIST Mass Spectrometry Data Center. Cyclohexanone, 2,2,6,6-d4- Spectra and Properties.

  • Lefevre, J.W. (2000). Quantitative Determination of Methylcyclohexanone Mixtures Using 13C NMR Spectroscopy. Journal of Chemical Education.

Sources

Technical Support Center: Stability & Handling of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: You are working with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 . While the 4,4-dimethyl substitution provides conformational rigidity, it does not protect the alpha-deuteriums (C2 and C6 positions) from exchange. These positions remain chemically equivalent and highly susceptible to acid/base-catalyzed keto-enol tautomerism.

The Directive: The stability of this isotope label is binary: it is either kinetically trapped by strict exclusion of protons and catalysts, or it is thermodynamically doomed to equilibrate with environmental moisture. This guide provides the protocols to maintain the kinetic trap.

The Mechanism of Loss (The "Why")

To prevent loss, you must understand the enemy: Keto-Enol Tautomerism . The pKa of the alpha-protons in a cyclohexanone derivative is approximately 19–20 [1]. While this seems high (indicating low acidity), the exchange is catalytic. A single proton or hydroxide ion can cycle through thousands of molecules, replacing Deuterium (D) with Hydrogen (H) from trace water.

The Exchange Pathway

The 4,4-dimethyl group locks the ring primarily into a chair conformation, but the alpha-carbons (C2/C6) remain accessible. In the presence of any protic source (H₂O, MeOH, acidic silanols), the following equilibrium occurs:

DeuteriumExchange Ketone_D Ketone-d4 (Target) Enol Enol Intermediate (Achilles' Heel) Ketone_D->Enol + H+ / - D+ Enol->Ketone_D + D+ Ketone_H Ketone-d3h (Impurity) Enol->Ketone_H + H+

Figure 1: The catalytic cycle of deuterium loss. Note that once D is lost to the solvent pool, the statistical probability of "re-deuteration" is near zero in a non-deuterated environment.

Critical Handling Protocols

A. Solvent Selection Strategy

The choice of solvent is the single most common failure point.

SolventCompatibilityRisk FactorTechnical Notes
Chloroform-d (CDCl₃) HIGH RISK Acidic ImpuritiesCDCl₃ decomposes to form DCl/HCl upon exposure to light/air. This acid rapidly catalyzes exchange [2].[1] Avoid if possible.
Methanol-d4 (CD₃OD) MEDIUM RISK Labile DeuteriumWhile deuterated, the -OD proton is exchangeable. If the solvent absorbs atmospheric H₂O, the "D-pool" becomes diluted, leading to exchange.
DMSO-d6 SAFE HygroscopicExcellent for stability if dry. DMSO absorbs water from air rapidly; use ampules or store over molecular sieves.
Benzene-d6 / Toluene-d8 BEST InertAprotic and non-acidic. The best choice for long-term storage or NMR analysis of this compound.
Acetone-d6 GOOD Kinetic TrapGood stability, but ensure it is strictly anhydrous.
B. The "Silica Trap" (Purification Warning)

Do NOT purify this compound on standard silica gel. Silica gel is acidic (surface silanol groups, Si-OH) and contains bound water.

  • Result: Passing 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 through a silica column can result in 10–50% deuterium loss within minutes.

  • Solution:

    • Neutral Alumina: Use neutral alumina (activity grade II or III) instead of silica.

    • Pre-treatment: If silica is mandatory, pre-treat the column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites, though this is risky.

    • Recrystallization: If the compound is solid (MP is low/variable for this derivative), recrystallization from aprotic solvents (e.g., pentane/ether) is superior to chromatography.

C. Glassware Preparation

Glass surfaces contain Si-OH groups that can act as weak acid catalysts.

  • Protocol: For long-term storage of high-enrichment standards (>98% D), use silylated glassware . Treat vials with a solution of 5% dimethyldichlorosilane in toluene, rinse with methanol, and bake dry. This "caps" the surface protons.

Troubleshooting & FAQs

Q1: I see small proton signals emerging at ~2.3 ppm in my NMR. Is my compound degrading?

Diagnosis: This is the chemical shift for the alpha-protons (H2/H6). If these signals are multiplets (due to H-D coupling) rather than clean singlets, back-exchange has occurred . Immediate Action:

  • Check your solvent.[1][2] Are you using an old bottle of CDCl₃?

  • Filtration Test: Filter your NMR solvent through a small plug of basic alumina directly into the NMR tube to remove acid traces [3].

  • Resupply: If the integration shows >5% H, the sample cannot be "re-enriched" easily without repeating the synthesis (D₂O/Base wash).

Q2: Can I store the compound in the fridge?

Answer: Yes, but temperature cycling is dangerous . Cold storage slows the kinetics of exchange (Arrhenius equation), which is good. However, taking a cold vial out into humid lab air causes condensation .

  • Rule: Allow the vial to reach room temperature inside a desiccator before opening.

Q3: How do I calculate the remaining Deuterium %?

Use 1H NMR with an internal standard (e.g., the 4,4-dimethyl singlet).

  • Step 1: Integrate the 4,4-dimethyl singlet (6H). Calibrate this to 6.00.

  • Step 2: Integrate the alpha-region (~2.3 ppm).

  • Calculation:

    
    
    Note: If you see 0.40 integral at the alpha region, you have (1 - 0.40/4) = 90% D incorporation.[3]
    

Interactive Troubleshooting Workflow

Use this decision tree to diagnose stability issues in your workflow.

Troubleshooting Start Issue: Loss of Deuterium Signal CheckSolvent 1. Check Solvent System Start->CheckSolvent IsChloroform Is it CDCl3? CheckSolvent->IsChloroform Yes IsProtic Is it MeOH/EtOH? IsChloroform->IsProtic No Action_Alumina Action: Filter solvent through Basic Alumina or switch to C6D6 IsChloroform->Action_Alumina Yes (Acidic) CheckGlass 2. Check Glassware/Prep IsProtic->CheckGlass No (Solvent is inert) Action_Dry Action: Use anhydrous solvent + Molecular Sieves IsProtic->Action_Dry Yes (Moisture ingress) Action_Silica Did you use Silica Column? CheckGlass->Action_Silica Action_Silica->Action_Dry No (Check seal/moisture) Action_Fatal CRITICAL ERROR: Silica strips D. Resynthesize. Action_Silica->Action_Fatal Yes

Figure 2: Diagnostic workflow for identifying the source of deuterium loss.

References

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link] Establishes the acidity of alpha-protons in ketones (pKa ~19-20).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link] Authoritative source on solvent impurities, specifically acid formation in CDCl3.

  • Mizuno, H., et al. (2019). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link] Details the kinetics and mechanism of exchange in cyclohexanone derivatives.

Sources

matrix effects in LC-MS with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing LC-MS Quantification of Dimethylcyclohexanone

Topic: Troubleshooting Matrix Effects & Stability in LC-MS with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Ticket ID: #LCMS-D4-CYC Assigned Specialist: Senior Application Scientist

Executive Summary: The "Perfect Storm" of Internal Standards

Welcome to the technical support hub for cyclic ketone analysis. You are likely experiencing poor precision, drifting retention times, or variable recovery when using 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 as an Internal Standard (IS).

The Core Problem: This specific molecule presents a dual-threat failure mode often mistaken for simple "matrix effects."

  • Chromatographic Isotope Effect: The four deuterium atoms reduce lipophilicity, causing the IS to elute earlier than the analyte, potentially separating it from the matrix suppression zone it is supposed to correct.

  • Alpha-Proton Exchange (The Hidden Trap): The deuteriums are located at the 2,6-positions (alpha to the ketone). These are acidic protons.[1] In the presence of protic solvents (water/methanol) and non-neutral pH, these deuteriums can exchange back to hydrogen, causing signal loss in the IS channel and artificial signal gain in the analyte channel (Cross-talk).

Module 1: The Diagnostic Workflow

Before altering your chromatography, you must distinguish between Ion Suppression (Matrix Effect) and Isotopic Instability (Chemical Effect).

Step 1: The "Isotope Scramble" Test (Crucial for Ketones)

Goal: Determine if your IS is chemically degrading via H/D exchange.

  • Prepare a neat standard of your IS (d4) in your mobile phase (e.g., 50:50 MeOH:Water).

  • Incubate at room temperature for 4 hours.

  • Inject immediately and monitor the masses for d4, d3, d2, d1, and d0 (Analyte).

  • Pass Criteria: >99% of signal remains in the d4 channel.

  • Fail Criteria: Appearance of gaussian peaks in d3/d2 channels or a rising baseline in the d0 channel.

    • Root Cause: Keto-enol tautomerism is scrambling your label. You must adjust sample prep pH to neutral (pH ~7) or switch to a 13C-labeled IS.

Step 2: Map the Matrix (Post-Column Infusion)

Goal: Visualize exactly where suppression occurs relative to your analyte and IS.

If the IS is chemically stable, use this protocol to check for the Deuterium Isotope Effect.

Protocol:

  • Setup: Connect a syringe pump containing a steady flow of your Analyte (100x LOD concentration) into the LC flow path after the column but before the MS source using a T-piece.

  • Injection: Inject a "Blank Matrix" (extracted plasma/tissue without analyte) via the LC autosampler.

  • Observation: Monitor the baseline of the infused analyte. A dip in the baseline indicates suppression; a rise indicates enhancement.

  • Overlay: Superimpose the chromatograms of your Analyte and the d4-IS from a separate injection.

PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Matrix Blank) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Eluent + Matrix Syringe Syringe Pump (Constant Analyte Flow) Syringe->T_Piece Analyte Standard MS Mass Spectrometer (Detector) T_Piece->MS Combined Flow

Caption: Schematic of Post-Column Infusion setup. The syringe pump provides a constant baseline signal, which is disrupted by matrix components eluting from the column.

Module 2: Technical Deep Dive & Solutions

The Deuterium Isotope Effect

In Reverse Phase LC (RPLC), C-D bonds are slightly shorter and have lower polarizability than C-H bonds. This makes deuterated molecules slightly less lipophilic.

  • Result: The d4-IS elutes earlier than the non-deuterated analyte.

  • Risk: If a phospholipid peak elutes at 2.5 min, and your IS elutes at 2.4 min (escaping it) but your Analyte elutes at 2.5 min (hit by it), the IS will overestimate the analyte concentration because it "thinks" the ionization efficiency is fine.

Data Comparison: Retention Time Shift

CompoundLabelingApprox.[2][3][4] RT Shift (vs Analyte)Risk Level
Analyte H4 (Native)0.00 min (Reference)N/A
d4-IS 4 Deuteriums-0.05 to -0.20 minHigh (Likely to separate)
13C-IS Carbon-130.00 minNone (Perfect Co-elution)
Troubleshooting Decision Tree

TroubleshootingTree Start Start: Poor Accuracy/Precision CheckHD Perform 'Isotope Scramble' Test (4hr Incubation) Start->CheckHD Decision1 Is d4 signal converting to d3/d0? CheckHD->Decision1 FixChem CHEMICAL ISSUE: 1. Adjust pH to neutral 2. Avoid protic solvents if possible 3. Switch to 13C-IS Decision1->FixChem Yes (Unstable) CheckMatrix Perform Post-Column Infusion Decision1->CheckMatrix No (Stable) Decision2 Does Matrix Suppression overlap with Analyte? CheckMatrix->Decision2 FixChrom CHROMATOGRAPHIC ISSUE: 1. Change Gradient Slope 2. Use different column selectivity (e.g., Phenyl-Hexyl) 3. Improve Sample Prep (SPE/LLE) Decision2->FixChrom Yes SystemCheck Check Hardware: Injector/Source Cleanliness Decision2->SystemCheck No

Caption: Logic flow for diagnosing IS failure. Distinguishes between chemical instability (H/D exchange) and matrix interference.

Module 3: Mitigation Protocols

If you must use the d4-IS (and cannot afford custom 13C synthesis), follow these strict protocols:

Stabilizing the Alpha-Protons
  • pH Control: The keto-enol tautomerism is acid/base catalyzed.[5] Ensure your mobile phase and reconstitution solvents are near pH 5.0 - 6.0 . Avoid strong acids (0.1% Formic Acid might be too aggressive if left for long periods) or basic mobile phases (Ammonium Hydroxide is forbidden).

  • Temperature: Keep the autosampler at 4°C. Heat accelerates H/D exchange.

Chromatographic Resolution
  • Column Selection: If the d4-IS shifts away from the analyte, switch to a column with different selectivity. A Biphenyl or Phenyl-Hexyl column often interacts with the pi-electrons of the ketone, potentially masking the subtle lipophilicity differences caused by deuterium [1].

  • Gradient Shallowing: Flatten the gradient at the elution point. While this widens peaks, it ensures that the "suppression window" is wider, likely affecting both IS and Analyte equally, restoring the ratio.

Sample Preparation (The "Clean" Approach)

Since the IS and Analyte do not perfectly co-elute, you cannot rely on the IS to "fix" dirty samples. You must remove the matrix.

  • Recommended: Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate. This removes phospholipids (the main cause of suppression) better than Protein Precipitation (PPT).

  • Avoid: Simple Protein Precipitation with Methanol. This leaves phospholipids in the sample, which will elute later and likely suppress the Analyte (which elutes later than the d4-IS).

Frequently Asked Questions (FAQs)

Q: Why is my IS recovery dropping over the course of a long batch? A: This is likely H/D Exchange , not matrix effect. If your samples are sitting in the autosampler in a protic solvent (MeOH/H2O) with an acidic modifier, the deuterium on the alpha-carbon is slowly exchanging for hydrogen. Check the mass spectrum of the IS in the last sample; if you see M-1 or M-2 peaks, this is the cause.

Q: Can I use a C18 column for this separation? A: Yes, but C18 columns maximize the "Hydrophobic Isotope Effect," meaning the separation between H4 and d4 will be most pronounced here. A PFP (Pentafluorophenyl) column might offer better co-elution due to different interaction mechanisms [2].

Q: My FDA validation failed for "Matrix Effect" but passed for "Recovery." Why? A: This confirms the IS is not tracking the analyte. In the FDA 2018 guidelines, Matrix Factor (MF) is calculated as the ratio of peak area in presence of matrix vs. absence of matrix. If the IS MF is 0.9 (no suppression) but the Analyte MF is 0.6 (suppression) because they elute at slightly different times, the method fails. You must clean the sample or merge the peaks [3].

References

  • Ye, X., et al. (2004). "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach." Journal of Chromatographic Science. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[6][7][8] Link

  • Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link

Sources

increasing ionization efficiency of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Advanced Mass Spectrometry Applications . It addresses the specific challenges of ionizing 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 , a deuterated internal standard often used in DMPK (Drug Metabolism and Pharmacokinetics) and environmental analysis.

Topic: Increasing Ionization Efficiency of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Document ID: TSC-2025-D4K Audience: Senior Researchers, DMPK Scientists, Mass Spectrometry Core Managers

Executive Summary & Chemical Context

The Challenge: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (hereafter D4-DMCH ) is a neutral, sterically hindered ketone. Unlike amines or carboxylic acids, it lacks a "handle" for easy protonation or deprotonation in Electrospray Ionization (ESI). Its proton affinity is low (~800 kJ/mol), making it "invisible" or poorly responsive in standard generic ESI methods.

The "Silent Killer" (Critical Warning): This compound contains four deuterium atoms at the


-positions  (C2 and C6). In protic solvents (water/methanol) and especially under acidic/basic mobile phase conditions, these deuterium atoms are subject to Keto-Enol Tautomerism , leading to hydrogen-deuterium back-exchange.
  • Result: Your

    
     internal standard signal degrades into 
    
    
    
    ,
    
    
    , etc., destroying quantitative accuracy.
  • Immediate Action: Avoid high temperatures and prolonged storage in acidic aqueous solvents.

Module 1: Hardware Optimization (The APCI Solution)

Q: Why is my ESI signal for D4-DMCH non-existent, even at high concentrations? A: ESI relies on solution-phase chemistry. D4-DMCH is a neutral ketone; it does not passively ionize in solution. In the gas phase (ESI plume), it loses the competition for protons to solvent clusters or more basic matrix components.

Q: What is the recommended ionization source? A: Atmospheric Pressure Chemical Ionization (APCI) is the gold standard for this compound.

  • Mechanism: APCI creates a plasma (Corona Discharge) that generates reactant ions (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ). These react with gas-phase analyte molecules via proton transfer or charge transfer.
  • Why it works: The gas-phase acidity/basicity governs the reaction, bypassing the solution-phase limitations of ESI. Ketones protonate efficiently in the gas phase via the reaction:

    
    
    

Q: How do I optimize APCI for this specific ketone? A: Follow this parameter set:

  • Probe Temperature: Set to 350–450°C . Ketones are thermally stable, and complete vaporization is critical for APCI.

  • Corona Current: 4–5 µA . Higher current increases the density of reactant ions.

  • Mobile Phase Choice: Use Methanol over Acetonitrile. Methanol is a better protic donor in the gas phase plasma, facilitating the formation of

    
    .
    

Module 2: Chemical Derivatization (The ESI Booster)

Q: I only have an ESI source. How can I make this molecule fly? A: You must chemically modify the ketone to add a permanent charge or a highly ionizable group. The industry standard is Girard’s Reagent T (GT) or Girard’s Reagent P (GP) .

Q: How does Girard’s Reagent work? A: It reacts with the carbonyl group to form a water-soluble hydrazone containing a permanently charged quaternary ammonium group.

  • Reaction:

    
    
    
  • Result: The mass shifts significantly, and the signal intensity can increase by 100–1000x in ESI(+).

Q: What is the protocol? A:

  • Reagent: Prepare 10 mM Girard’s Reagent T in Methanol containing 1% Formic Acid.

  • Reaction: Mix Sample (100 µL) + Reagent (100 µL).

  • Incubation: Heat at 40°C for 30 minutes . (Do not exceed 50°C to minimize deuterium exchange risk).

  • Analysis: Inject directly. The new target mass will be

    
     Da (for GT).
    

Module 3: Troubleshooting & Decision Logic

Decision Tree: Selecting the Right Workflow

IonizationStrategy Start Start: D4-DMCH Signal Low CheckSource Is APCI Source Available? Start->CheckSource APCI_Route Switch to APCI (+) CheckSource->APCI_Route Yes ESI_Route Must use ESI (+) CheckSource->ESI_Route No APCI_Opt Optimize: Temp > 350°C Solvent: MeOH APCI_Route->APCI_Opt Derivatization Derivatization Required ESI_Route->Derivatization Success High Sensitivity Stable IS Signal APCI_Opt->Success Choice_Deriv Select Reagent Derivatization->Choice_Deriv Girards Girard's T (Adds Perm. Charge) Best for Sensitivity Choice_Deriv->Girards DNPH DNPH (Negative Mode) Best for Selectivity Choice_Deriv->DNPH ExchangeCheck CRITICAL CHECK: Deuterium Back-Exchange? Girards->ExchangeCheck Mitigation Mitigation: 1. Anhydrous Reagents 2. Rapid Reaction ExchangeCheck->Mitigation Risk High Mitigation->Success

Figure 1: Strategic decision workflow for optimizing ionization. Note the critical checkpoint for deuterium stability during derivatization.

Troubleshooting Guide: Common Failure Modes
SymptomProbable CauseCorrective Action
Signal splitting (

)
Deuterium Back-Exchange The

-protons are exchanging with the mobile phase. Switch to Acetonitrile (aprotic) instead of Methanol. Reduce column temperature to <30°C. Ensure pH is near 7 if possible (avoid strong acids/bases).
Low Signal in ESI (+) Low Proton Affinity The ketone is not protonating. Add Ammonium Acetate (2-10 mM) to the mobile phase to promote

adduct formation. Monitor the ammonium adduct mass (

).
High Background Noise Reagent Contamination If using Girard's Reagent, excess reagent can foul the source. Use a divert valve to send the first 1-2 mins of solvent to waste.
APCI Signal Unstable Incomplete Vaporization The probe is too cold. Increase APCI heater temperature to 400°C . Ensure nebulizer gas flow is sufficient (e.g., 60 psi).

References

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Drug Discoveries & Therapeutics. Retrieved from [Link]

  • Griffiths, W. J., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids. Journal of Lipid Research. Retrieved from [Link]

storage and handling of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 to maintain purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Executive Summary: The Stability Paradox

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a specialized isotopologue used primarily as an internal standard in mass spectrometry and NMR spectroscopy. While chemically robust as a ketone, it is isotopically fragile .

The four deuterium atoms are located at the


-positions (C2 and C6) relative to the carbonyl group. These positions are chemically "acidic" (

). In the presence of even trace moisture (

) or protic solvents (ROH), these deuterium atoms will exchange with protons (

) via keto-enol tautomerism, leading to a rapid and irreversible loss of isotopic purity (mass shift from M+4 to M+3, M+2, etc.).

Immediate Action Required: If this compound is currently stored in a non-desiccated environment or dissolved in methanol/water, move it immediately to a dry, inert environment.

Core Storage Protocol (The Gold Standard)

To guarantee shelf-life exceeding 2 years, adherence to the "Dry-Cold-Dark" triad is mandatory.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of any potential keto-enol tautomerism.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric moisture. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm/Teflon Tape Amber glass prevents photo-oxidation. Seal integrity prevents hygroscopic water uptake.
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

The Science of Instability: H/D Exchange Mechanism

Users often ask, "Why can't I use methanol?" The answer lies in the mechanism of acid/base-catalyzed tautomerization. Even the slightly acidic nature of glass surfaces can catalyze this exchange if moisture is present.

Figure 1: Mechanism of Isotopic Purity Loss (Back-Exchange) This diagram illustrates how a single water molecule, acting catalytically, removes a Deuterium (D) and replaces it with a Hydrogen (H).

HD_Exchange Start 4,4-Dimethyl-cyclohexanone-d4 (Stable Keto Form) Enol Enol Intermediate (Achiral / Planar) Start->Enol Tautomerization (Loss of D+) TraceWater Trace H2O / H+ / OH- TraceWater->Enol End Contaminated Product (Contains H at alpha-position) Enol->End Re-ketonization (Gain of H+ from solvent) End->Enol Cycle repeats until fully protonated

Caption: Kinetic pathway of Deuterium loss. The reaction is driven by equilibrium; in a large excess of protic solvent (like Methanol), the equilibrium shifts entirely to the protonated form.

Handling & Solvent Compatibility Guide

This compound is a solid at room temperature (MP: ~41-45 °C).[1] Handling it requires specific precautions to prevent liquefaction and moisture condensation.

Solvent Compatibility Matrix
SolventCompatibilityStatusNotes
Chloroform-d (

)
Excellent ✅ RecommendedEnsure it is stored over molecular sieves to remove trace HCl/DCl.
DMSO-d6 Good ⚠️ CautionDMSO is hygroscopic. Use a fresh ampoule.
Acetone-d6 Good ✅ RecommendedChemically similar; minimal exchange risk if dry.
Methanol (

)
FATAL PROHIBITED Rapid H/D exchange will occur.
Water (

)
FATAL PROHIBITED Immediate loss of isotopic label.
Acetonitrile-d3 Excellent ✅ RecommendedGood solubility, non-protic.
Standard Operating Procedure (SOP) for Weighing
  • Equilibrate: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial causes immediate water condensation from the air onto the solid.

  • Environment: Ideally, weigh inside a glovebox or a glove bag purged with

    
    .
    
  • Tools: Use anti-static spatulas.

  • Reseal: Flush the headspace with Argon before re-closing the vial.

Troubleshooting & FAQs

Q1: I accidentally dissolved the sample in non-deuterated Methanol. Can I save it?

  • Verdict: No.

  • Explanation: The exchange happens within minutes to hours depending on pH. If you run an MS or NMR, you will likely see a mix of d4, d3, d2, d1, and d0 isotopologues. The sample is no longer a quantitative internal standard.

Q2: The solid has turned into a liquid in the vial. Is it degraded?

  • Analysis: The melting point is low (~41-45°C). If your lab is warm, or the vial was held in a hand (37°C), it may have melted.

  • Action: Check the NMR. If the purity is intact, simply re-solidify it in the fridge. However, if it remains liquid at 4°C, it may be depressed by impurities (likely water absorption).

Q3: How do I verify the isotopic purity?

  • Method: Proton NMR (

    
    -NMR) in 
    
    
    
    .
  • What to look for:

    • d4-Target: You should see signals for the methyl groups (~1.0 ppm) and the C3/C5 protons (~1.6 ppm).

    • Contamination: Look for signals at ~2.3 ppm . This region corresponds to protons alpha to the carbonyl.[2] If you see peaks here, deuterium has been lost and replaced by hydrogen.

Q4: Can I use this in biological media (pH 7.4 buffer)?

  • Warning: Only for short durations. At physiological pH (7.4), the exchange rate is slower than at pH 10, but it is non-zero.

  • Recommendation: Prepare stock solutions in DMSO or Acetonitrile. Spike into biological media immediately before analysis/extraction. Do not store the compound in aqueous buffer overnight.

Quality Control Workflow

Use this decision tree to determine if your batch is fit for purpose.

QC_Workflow Check Visual Inspection: Solid or Liquid? Liquid Liquid at Room Temp Check->Liquid Solid Solid / Crystalline Check->Solid NMR Run 1H-NMR in CDCl3 Liquid->NMR Check Purity Solid->NMR AlphaProtons Peaks present at 2.2 - 2.4 ppm? NMR->AlphaProtons Pass PASS: Isotopic Purity > 98% AlphaProtons->Pass No Fail FAIL: Back-exchange occurred AlphaProtons->Fail Yes

Caption: QC Decision Tree. Presence of alpha-protons (2.2-2.4 ppm) indicates failure.

References

  • Chemistry LibreTexts. (2025). Alpha Halogenation and Deuterium Exchange of Aldehydes and Ketones. Retrieved from [Link]

  • Englander, S. W., et al. (2012).[3] Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Deuterated Internal Standards for Ketone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the selection and application of deuterated internal standards for the quantitative analysis of ketones. In modern analytical chemistry, particularly in regulated bioanalysis, environmental testing, and clinical diagnostics, achieving accuracy and precision is paramount.[1] The inherent variability in sample preparation, instrument performance, and complex biological matrices can significantly compromise data integrity.[2][3] This guide provides an in-depth comparison of deuterated internal standards for ketone analysis, explaining the fundamental principles, critical selection criteria, and practical implementation based on field-proven insights.

The Imperative for Internal Standards in Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for their sensitivity and specificity.[4] However, their accuracy is susceptible to several sources of error, including:

  • Sample Preparation Losses: Inconsistent recovery during extraction, precipitation, or derivatization steps.[5]

  • Instrumental Variability: Fluctuations in injection volume, ion source temperature, and detector response.[2][3]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) that suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6]

To correct for these unavoidable variations, an internal standard (IS) is introduced into the analytical workflow.[7] The ideal IS behaves chemically and physically identically to the analyte, allowing it to track and compensate for variations throughout the entire analytical process.[1] This is where stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, have become the gold standard.[8]

Why Deuterated Standards are the Gold Standard for Ketone Analysis

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by its stable isotope, deuterium (²H).[9] This subtle change in mass provides a distinct signal in the mass spectrometer, while the chemical properties remain nearly identical to the unlabeled analyte.[4]

The Core Advantages:

  • Co-elution: Because the deuterated IS is chemically identical to the analyte, it co-elutes during chromatography. This ensures that both the analyte and the IS experience the same matrix effects at the same time, providing the most accurate correction for ion suppression or enhancement.[5][10]

  • Similar Extraction Recovery: The deuterated IS mimics the analyte's behavior during sample preparation, compensating for any losses.[7]

  • Improved Precision and Accuracy: By normalizing the analyte's response to the IS response, the method's precision and accuracy are significantly improved, often transforming good data into regulatory-grade data.[2][11]

  • Regulatory Acceptance: The use of SIL internal standards is recognized and often expected by regulatory bodies like the FDA and EMA for bioanalytical method validation.[9]

Critical Selection Criteria for Deuterated Ketone Standards

Choosing the right deuterated standard is crucial for developing a robust and reliable method. Not all deuterated standards are created equal. Here are the key factors to consider, explained from a practical, in-the-field perspective.

Isotopic and Chemical Purity

The causality here is straightforward: impurities directly impact your results. An effective deuterated standard must have high chemical purity (>99%) and high isotopic enrichment (≥98%).[1][12] Significant presence of the unlabeled analyte in your IS solution will artificially inflate the measured concentration of your target analyte. Conversely, low isotopic enrichment means a weaker IS signal and potential for isotopic crosstalk.

Position and Number of Deuterium Labels

This is perhaps the most critical, yet often overlooked, aspect.

  • Avoid Exchangeable Protons: Deuterium atoms should be placed on stable positions, such as aliphatic or aromatic carbons.[2] Placing them on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups is a critical error, as these deuterons can easily exchange with protons from the solvent (especially water), leading to a loss of the isotopic label and compromising quantification.[13] For ketones, labeling should be on the carbon backbone, not on any potential enolizable positions if the analysis conditions could facilitate exchange.[14]

  • Ensure Sufficient Mass Shift: The mass difference between the IS and the analyte should be sufficient to avoid isotopic crosstalk. The unlabeled analyte has a natural isotopic distribution, primarily from the presence of ¹³C. A mass shift of at least +3 Da is generally recommended to move the IS signal clear of the analyte's isotopic envelope.[7] For ketones containing chlorine or bromine, which have significant natural isotopes, a mass increase of +6 or +7 may be necessary.[7]

Potential for Isotopic Effects

While chemically similar, the C-D bond is stronger than the C-H bond. This can sometimes lead to a "kinetic isotope effect," where the deuterated compound reacts or fragments differently.[15] More commonly in chromatography, the slightly lower lipophilicity of deuterium can cause the deuterated standard to elute slightly earlier than the unlabeled analyte.[13] While often negligible, this retention time shift can become a problem if it occurs on the steep slope of an ion suppression zone, as the analyte and IS would experience different matrix effects, defeating the purpose of using a SIL-IS.[6] Therefore, co-elution must always be experimentally verified.[2]

Parameter Recommendation Causality & Rationale
Chemical Purity >99%Prevents interference from impurities and ensures accurate standard concentration.[1]
Isotopic Enrichment ≥98%Maximizes IS signal and minimizes contribution to the unlabeled analyte signal.[9][12]
Mass Shift (Δm/z) ≥ 3 DaAvoids spectral overlap from the natural isotopic abundance of the analyte.[10]
Labeling Position Stable C-D bonds (non-exchangeable)Prevents loss of deuterium via back-exchange with protons in the solvent, ensuring signal stability.[2][13]
Chromatographic Co-elution Verified ExperimentallyEnsures both analyte and IS experience identical matrix effects for accurate correction.[5][7]
Isotopic Stability Verified under assay conditionsConfirms that no deuterium is lost during sample preparation, storage, or analysis.[11]

Representative Experimental Workflow: Quantification of Ketone Bodies in Human Plasma

The quantification of ketone bodies, specifically acetoacetate (AcAc) and D-β-hydroxybutyrate (D-βOHB), is crucial in metabolic research and clinical diagnostics.[16] This protocol outlines a self-validating system using commercially available deuterated standards.

Materials and Reagents
  • Analytes: Acetoacetate, D-β-hydroxybutyrate

  • Internal Standards: Acetoacetate-¹³C₄ (or similar stable isotope label), D-β-hydroxybutyrate-d₄

  • Reagents: Human plasma (K₂EDTA), Acetonitrile (LC-MS grade), Formic Acid, Ultrapure Water

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Experimental Protocol
  • Preparation of Stock Solutions: Prepare individual stock solutions of analytes and internal standards in a suitable solvent (e.g., 50:50 acetonitrile/water) at 1 mg/mL.

  • Preparation of Working Solutions:

    • Create a combined analyte working solution by diluting the stocks for preparing calibration standards.

    • Create an internal standard working solution (e.g., 1 µg/mL of each deuterated standard) in acetonitrile. This solution will be used for protein precipitation. The concentration should be chosen to yield a response in the upper third of the calibration range to minimize the impact of random detection noise.[10]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate proteins. This early addition of the IS is critical to ensure it compensates for any analyte loss during subsequent steps.[2]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase UHPLC method to separate βOHB from its structural isomers.[16]

      • Column: C18, e.g., 2.1 x 50 mm, 1.7 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to resolve the analytes from the injection front and matrix components.

    • Mass Spectrometry: Use negative ion electrospray ionization (ESI-) and monitor the analytes and internal standards using Multiple Reaction Monitoring (MRM).

Compound Precursor Ion (m/z) Product Ion (m/z)
Acetoacetate101.057.0
Acetoacetate-¹³C₄105.060.0
D-β-hydroxybutyrate103.059.0
D-β-hydroxybutyrate-d₄107.063.0
  • Data Processing: Calculate the peak area ratio of the analyte to its corresponding deuterated internal standard. Construct a calibration curve by plotting this ratio against the analyte concentration of the standards. Quantify unknown samples using the regression equation from the calibration curve.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) (Calibrator, QC, Unknown) Spike Add Protein Precipitation Solution (200 µL ACN with Deuterated IS) Sample->Spike Vortex Vortex (30s) Spike->Vortex Centrifuge Centrifuge (10,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS UHPLC-MS/MS Analysis (Reverse Phase, ESI-, MRM) Supernatant->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantify Quantify Unknowns Calibration->Quantify

Caption: Workflow for ketone body quantification using deuterated internal standards.

Troubleshooting and Advanced Considerations

Even with the best deuterated standards, challenges can arise.

  • Differential Matrix Effects: In rare cases, even with co-elution, severe matrix effects can affect the analyte and IS differently.[6] This may indicate a need for more extensive sample cleanup or chromatographic optimization to separate the analytes from the source of the interference.

  • Isotopic Crosstalk: If the mass shift is insufficient or if the IS has low isotopic purity, the IS can contribute to the analyte signal, and vice versa. This can be checked by injecting a high concentration of the IS and monitoring the analyte's MRM transition.

  • Synthesis and Availability: For novel ketones or metabolites, a deuterated standard may not be commercially available. Custom synthesis is an option, but requires careful planning to ensure the label is placed in a stable position and that the final product is rigorously validated for purity.[12][17]

Conclusion: A Non-Negotiable Tool for Robust Quantification

Deuterated internal standards are not merely an accessory but a fundamental requirement for robust, accurate, and defensible quantitative analysis of ketones by mass spectrometry. Their ability to co-elute with and chemically mimic the target analyte provides the most effective means of correcting for the myriad sources of variability inherent in LC-MS and GC-MS workflows.[5][12] By carefully selecting a standard with high purity, sufficient mass separation, and strategically placed, non-exchangeable deuterium labels, researchers can significantly enhance data quality and have greater confidence in their results. This guide serves as a foundational resource for drug development professionals, clinical researchers, and scientists to make informed decisions in the selection and implementation of these critical reagents.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BenchChem. (2025). Application Note: A Practical Guide to Selecting Deuterated Internal Standards for Accurate LC-MS Quantification.
  • Various Authors. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • BenchChem. (n.d.). Unveiling the Advantages of Deuterated Standards in Mass Spectrometry.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Puchalska, P., et al. (n.d.). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. PubMed.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
  • Weiss, D. T., et al. (n.d.). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH.
  • ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?
  • Samoshin, V. V., et al. (2021, December 7). Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids. RSC Advances.
  • Na-Rung, B., et al. (2026, February 11). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Landvatter, S. W., & Tyburski, R. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • Shiner, V. J., et al. (1979). Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? Canadian Journal of Chemistry, 57(9), 1089-1095.

Sources

Validating Analytical Methods with Enolizable Internal Standards: The 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Economy" Standard Trap

In quantitative mass spectrometry, the choice of Internal Standard (IS) is the single most critical factor determining method robustness. While 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is frequently selected due to its cost-effectiveness and ease of synthesis (via base-catalyzed exchange), it represents a classic "stress test" for bioanalytical validation.

This guide objectively compares this deuterated standard against stable isotope alternatives (13C) and outlines the mandatory validation protocols required to ensure regulatory compliance (FDA/EMA). The core thesis: Because the deuterium labels are located at enolizable


-positions, this standard is chemically dynamic. Its use requires rigorous proof of stability against back-exchange, which is often absent in standard Certificate of Analysis (CoA) documentation.

The Scientific Challenge: -Carbonyl Exchange

To validate a method using this IS, one must understand the failure mechanism. The 4,4-dimethyl group locks the cyclohexane ring into a specific conformation, but it does not protect the protons at the 2 and 6 positions from acidity.

In protic solvents (water, methanol) used in Reverse Phase LC (RPLC), the deuterium atoms are subject to Acid/Base-catalyzed Keto-Enol Tautomerism .

Mechanistic Failure Mode

If your mobile phase is acidic (e.g., 0.1% Formic Acid), the carbonyl oxygen is protonated, increasing the acidity of the


-deuteriums. These deuteriums exchange with Hydrogen from the solvent (

), leading to a loss of mass (

).

Result: The IS signal decreases or splits into multiple mass peaks, causing non-linear calibration curves and failing IS response variability criteria (FDA M10).

Diagram 1: The Mechanism of Isotopic Hemorrhage

The following diagram illustrates the chemical pathway leading to validation failure.

ExchangeMechanism KetoneD4 Ketone-d4 (M+4) Enol Enol Intermediate (Unstable) KetoneD4->Enol Tautomerization Protonation Acidic Mobile Phase (H+) Protonation->Enol Exchange Solvent Exchange (H2O / MeOH) Enol->Exchange KetoneD3 Ketone-d3 (M+3) Signal Loss Exchange->KetoneD3 Re-ketonization KetoneD3->Enol Repeat Cycle

Comparative Analysis: Selecting the Right Tool

The following table contrasts the subject molecule against its primary alternatives.

Feature4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 13C6-4,4-Dimethyl-cyclohexanone Structural Analog (e.g., 4-t-butyl)
Label Position

-Carbon (Exchangeable)
Ring Carbons (Inert)N/A (Different Molecule)
Stability (pH < 3) Low (High risk of H/D exchange)High (No exchange possible)High
Retention Time Shifts slightly (Deuterium Isotope Effect)Identical to AnalyteDifferent (Non-coeluting)
Matrix Correction Good (if stable)Excellent (Perfect co-elution)Poor (Different ionization)
Cost $ (Low)

$ (High)
$ (Low)
Primary Use Case GC-MS (Aprotic), Neutral pH LCRegulated LC-MS (GLP/GMP)Discovery / Non-regulated

Verdict: Use the d4-analog only if you can prove negligible exchange. For regulated clinical assays, the 13C analog is the requisite "Gold Standard" to avoid regulatory queries regarding IS variability [1].

Validation Protocol: The "Self-Validating" System

If you must use the 2,2,6,6-d4 standard, you cannot rely on a standard accuracy/precision run. You must perform a Pre-Validation Stress Test .

Experiment A: The "On-Column" Exchange Test

Objective: Determine if the IS loses label during the chromatographic run.

  • Preparation: Prepare a neat solution of the IS (100 ng/mL) in pure Acetonitrile (Aprotic).

  • Infusion (Reference): Infuse directly into the MS source. Record the isotope distribution (M+4 vs M+3).

  • Injection (Test): Inject the same solution onto your LC column using your proposed acidic mobile phase (e.g., Water/0.1% FA).

  • Analysis: Compare the mass spectra at the peak apex.

    • Pass: Isotope ratio remains identical to infusion.

    • Fail: Appearance of M+3 or M+2 peaks.

Experiment B: Autosampler Stability (The "Overnight" Test)

Objective: Determine if the IS exchanges in the reconstituted sample solvent.

  • Spike: Spike the IS into the reconstitution solvent (e.g., 50:50 MeOH:Water).

  • Incubate: Place in the autosampler for 24 hours.

  • Monitor: Inject every hour. Plot the area ratio of (M+4) / (Total Ion Count).

  • Criteria: A decline in M+4 abundance >5% over the run time indicates method failure.

Decision Framework for Method Development

Use this logic flow to determine if the 2,2,6,6-d4 standard is viable for your specific project.

DecisionTree Start Select IS: 4,4-Dimethyl-cyclohexanone-d4 Technique Technique? Start->Technique GCMS GC-MS (Aprotic) Technique->GCMS Gas Phase LCMS LC-MS (Protic) Technique->LCMS Liquid Phase UseD4 VALIDATED: Use d4 Standard GCMS->UseD4 CheckPH Mobile Phase pH? LCMS->CheckPH Neutral Neutral (pH 7) Ammonium Acetate CheckPH->Neutral Acidic Acidic (pH < 4) Formic Acid CheckPH->Acidic StressTest Run Exp A & B (See Protocol) Neutral->StressTest Acidic->StressTest High Risk Result Back-Exchange observed? StressTest->Result Result->UseD4 No Exchange Switch FAILED: Switch to 13C-Analog Result->Switch Exchange > 5%

Technical Conclusion

The use of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a calculated risk. It is chemically valid for GC-MS applications or LC methods utilizing neutral pH and rapid gradients. However, for robust bioanalysis in acidic media, the thermodynamics of keto-enol tautomerism work against you.

Recommendation:

  • For Discovery: The d4-analog is acceptable if "Experiment A" shows <10% exchange.

  • For GLP/Clinical: Do not risk the study. Invest in the 13C-labeled analog or a deuterated analog labeled on the methyl groups (non-enolizable positions) to ensure data integrity and compliance with FDA guidance on IS variability [2].

References

  • U.S. Food and Drug Administration (FDA). (2019).[1][2] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wang, S., et al. (2007). Hydrogen/Deuterium Exchange Mass Spectrometry.[3][4][5][6] Analytical Chemistry.[1][3][4][6][7][8][9][10][11][12] (General reference on H/D exchange mechanisms in MS). [Link]

Sources

Strategic Comparison Guide: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 vs. Labeled Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise realm of structural elucidation and metabolic tracking, the choice of a labeled cyclohexanone scaffold is rarely trivial. While Cyclohexanone-d4 and Cyclohexanone-d10 serve as standard solvents or generic internal standards, 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 offers a specialized advantage: the Gem-Dimethyl Anchor .

This guide objectively compares these isotopologues, demonstrating why the 4,4-dimethyl variant is the superior choice for researchers requiring a robust NMR handle, a solid-state internal standard, or a probe for specific conformational kinetics.

Part 1: Technical Profile & The "Gem-Dimethyl" Advantage

The Molecule[1][2][3][4][5][6][7][8][9]
  • Systematic Name: 4,4-Dimethylcyclohexan-1-one-2,2,6,6-d4

  • CAS (Unlabeled): 4255-62-3 | CAS (Labeled): 41866-12-0

  • Molecular Weight: ~130.22 g/mol (vs. 126.20 unlabeled)

  • Physical State: Crystalline Solid (mp 41–45 °C)

The Mechanistic Edge

Unlike the liquid cyclohexanone-d4, the 4,4-dimethyl derivative exists as a solid at room temperature. This physical property significantly reduces weighing errors during the preparation of standard solutions for qNMR (Quantitative NMR).

Furthermore, the gem-dimethyl groups at position 4 provide a singlet signal in ¹H NMR (approx. δ 1.0–1.2 ppm) that is chemically distinct from the ring protons. In the deuterated form (-d4), the silencing of the α-protons (positions 2,6) isolates the β-protons (positions 3,5), simplifying the spin system from a complex higher-order multiplet to a clearer pattern defined only by geminal coupling and the 4,4-dimethyl influence.

Part 2: Comparative Analysis

The following table contrasts the three primary labeled cyclohexanone options available to drug development professionals.

Table 1: Comparative Performance Metrics
Feature4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Cyclohexanone-2,2,6,6-d4 Cyclohexanone-d10
Primary Utility Conformational Probe / qNMR Std Metabolic Tracer / KIE StudiesNMR Solvent / Bulk Standard
Physical State (RT) Solid (Crystalline) Liquid (Hygroscopic)Liquid
NMR "Handle" Methyl Singlets (6H) None (Ring signals only)None (Silent)
Spectral Complexity Low (α-protons silent; β-protons simplified)Medium (β/γ protons couple)Zero (Solvent peak only)
Mass Shift +4 Da +4 Da+10 Da
Handling Precision High (Easy to weigh <1 mg)Moderate (Volatile/Liquid)Moderate
Cost Profile Specialized (Higher)Commodity (Lower)Commodity (Medium)
Expert Insight: The Conformational "Flip"

While 4,4-dimethylcyclohexanone is not conformationally "locked" (it undergoes chair-chair inversion), the methyl groups serve as a high-fidelity reporter of this dynamic process. In variable-temperature NMR (VT-NMR), the collapse of the methyl singlet into two signals (axial/equatorial methyls) provides a direct readout of the ring inversion barrier (


 kcal/mol), without the spectral overlap seen in unsubstituted cyclohexanone.

Part 3: Experimental Protocols

Protocol A: Synthesis via Base-Catalyzed H/D Exchange

Context: This protocol utilizes the thermodynamic acidity of the α-protons (


) to effect complete exchange with 

. The 4,4-dimethyl substitution does not sterically hinder the α-deprotonation significantly.

Reagents:

  • 4,4-Dimethylcyclohexanone (10 mmol)

  • Deuterium Oxide (

    
    , 99.9 atom% D, 15 mL)
    
  • Potassium Carbonate (

    
    , anhydrous, 100 mg) or Sodium Deuteroxide (
    
    
    
    )
  • Dichloromethane (

    
    ) for extraction.
    

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4,4-dimethylcyclohexanone and

    
    .
    
  • Catalysis: Add anhydrous

    
    . (Note: 
    
    
    
    is preferred over strong alkalis like NaOD to prevent self-condensation/aldol reactions, although the 4,4-dimethyl group reduces aldol susceptibility at the
    
    
    -position, the
    
    
    -position is still reactive).
  • Exchange Phase: Attach a reflux condenser. Heat the biphasic mixture to a gentle reflux (approx. 100 °C bath) with vigorous stirring for 12–24 hours. The vigorous stirring is critical to maximize surface area between the organic melt and the aqueous D-source.

  • Workup: Cool to room temperature. Extract the mixture with DCM (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
  • Cycle Repeat (Critical): Analyze the crude solid by ¹H NMR. If the

    
    -proton signal (approx. δ 2.3 ppm) is detectable (>2%), repeat steps 1–5 with fresh 
    
    
    
    . Typically, 2–3 cycles are required for >98% D-incorporation.
  • Purification: Recrystallize from pentane/ether or sublime under vacuum to obtain the pure deuterated solid.

Protocol B: Usage as an Internal Standard for qNMR
  • Preparation: Weigh exactly 5.0 mg of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 into a vial.

  • Solvation: Dissolve in 600 µL of the solvent of interest (e.g.,

    
    ).
    
  • Acquisition: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (approx. 30–60 seconds for the methyl protons) to ensure full magnetization recovery.
  • Integration: Integrate the Methyl Singlet (6H) at

    
     ppm. Use this integral to normalize the concentration of the target analyte.
    

Part 4: Visualizations

Diagram 1: Synthesis & Exchange Mechanism

This pathway illustrates the base-catalyzed enolization driving the H/D exchange.

SynthesisPathway Figure 1: Base-Catalyzed H/D Exchange Mechanism at Alpha Positions Start 4,4-Dimethyl cyclohexanone Enolate Enolate Intermediate Start->Enolate -H+ (Base) Enolate->Start +H+ (H2O) Product 4,4-Dimethyl cyclohexanone-d4 Enolate->Product +D+ (D2O) Repeat Cycles D2O D2O / K2CO3 (Excess) D2O->Enolate

Diagram 2: Conformational Dynamics & NMR Reporting

This diagram visualizes how the methyl groups act as reporters during the chair flip.

Conformation Figure 2: Conformational Inversion and Methyl Group Reporting Chair1 Chair A (Me-ax, Me-eq) Twist Twist-Boat Transition State Chair1->Twist Barrier ~10.8 kcal/mol NMR_LowT Low-T NMR: Split Signals (Ax/Eq) Chair1->NMR_LowT Twist->Chair1 Chair2 Chair B (Me-eq, Me-ax) Twist->Chair2 Fast NMR_RT RT NMR: Single Signal (Avg) Twist->NMR_RT Rapid Exchange Chair2->Twist Reverse Chair2->NMR_LowT

References

  • Sigma-Aldrich. Cyclohexanone-2,2,6,6-d4 Product Specification. Sigma-Aldrich.[1][2][3] Link

  • PubChem. 4,4-Dimethylcyclohexanone Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. Preparation of 2-Chlorocyclohexanone (General Alpha-Functionalization Precedent). Org. Synth. 1945 , 25, 22. Link

  • BOC Sciences. Isotope Labeled Building Blocks: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4.

  • Anet, F. A. L., et al. Ring Inversion in Cyclohexane and Derivatives. Journal of the American Chemical Society.[4] (Foundational work on ring flip barriers). Link

Sources

Benchmarking Precision: Inter-Laboratory Comparison of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide establishes a standardized framework for the inter-laboratory comparison of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0), hereafter referred to as 4,4-DMCH-d4 .

Context: As a deuterated internal standard (IS), 4,4-DMCH-d4 is critical for the precise quantification of 4,4-dimethylcyclohexanone—a key intermediate in the synthesis of pharmaceuticals and fragrance compounds. However, its utility is contingent upon isotopic purity and stability. This guide compares its performance against alternative standards (External,


C-labeled) and details a self-validating protocol to mitigate the risk of hydrogen-deuterium (H/D) back-exchange, a common failure mode for 

-deuterated ketones.

Product Performance & Alternatives Analysis

In quantitative mass spectrometry (GC-MS/LC-MS), the choice of internal standard dictates the method's robustness. The following table objectively compares 4,4-DMCH-d4 against common alternatives based on cost, stability, and chromatographic behavior.

Table 1: Comparative Performance Matrix
Feature4,4-DMCH-d4 (Subject) External Standard (Unlabeled)

C-Labeled Analog
Structural Analog (e.g., 4-Methylcyclohexanone)
Mass Shift +4 Da (M+4)None+6 to +8 Da (ideal)Variable
Cost Efficiency HighVery HighLow (Expensive)High
Co-Elution Near-perfect (slight deuterium shift)N/APerfectPoor (Different RT)
Matrix Compensation ExcellentNoneExcellentModerate
Stability Risk Moderate (H/D Exchange) High (Evaporation)High (Stable)High (Stable)
Primary Use Case Routine QC, Environmental AnalysisRough EstimationClinical/Forensic (High Budget)Non-Critical Assays
Technical Insight: The Deuterium Isotope Effect

Unlike


C standards, deuterated compounds like 4,4-DMCH-d4 often exhibit a slight retention time shift in gas chromatography (GC), typically eluting earlier than the non-labeled analyte due to reduced London dispersion forces. In high-resolution capillary GC, this shift (0.02–0.05 min) prevents spectral crosstalk but requires precise integration windows [1].

Scientific Integrity: The H/D Exchange Hazard

Expertise Note: The critical vulnerability of 4,4-DMCH-d4 lies in the location of the deuterium atoms. They are positioned at the C2 and C6 positions (


-carbons).[1] In the presence of protic solvents (water, methanol) and trace acid/base catalysts, these deuteriums undergo keto-enol tautomerism, leading to back-exchange with protons (

) from the solvent.

Causality:



This results in a "smearing" of the mass spectrum (M+3, M+2 signals appearing) and quantification errors. Trustworthiness in this protocol is achieved by strictly controlling solvent pH and avoiding protic media during storage.

Diagram 1: Mechanism of H/D Exchange Risk

HD_Exchange cluster_0 Critical Failure Mode Start 4,4-DMCH-d4 (Target IS) Enol Enol Intermediate (Unstable) Start->Enol Tautomerization (Trace Acid/Base) Exchange Protonation via Solvent (ROH/H2O) Enol->Exchange + H+ / - D+ Product 4,4-DMCH-d3H (Corrupted IS) Exchange->Product Irreversible Signal Loss

Caption: Mechanism of deuterium loss at


-positions. Protic solvents facilitate the replacement of D with H, compromising the standard.

Inter-Laboratory Comparison Protocol

This protocol is designed to validate the precision of 4,4-DMCH-d4 quantification across multiple sites. It uses a Self-Validating System where the isotopic distribution is monitored to detect sample handling errors (exchange).

Phase A: Study Design & Sample Preparation

Central Laboratory Role:

  • Stock Solution: Prepare 1000 µg/mL 4,4-DMCH-d4 in Dichloromethane (DCM) . Reason: DCM is aprotic and prevents exchange.

  • Test Samples:

    • Sample A: High conc. (500 ng/mL) in Hexane.

    • Sample B: Low conc. (50 ng/mL) in Hexane.

    • Control: Pure solvent blank.

  • Distribution: Aliquot into amber ampoules, flame-sealed under nitrogen. Ship on dry ice.

Phase B: Instrumental Analysis (GC-MS)

Participating labs must adhere to the following parameters to ensure reproducibility.

  • Instrument: GC-MS (Single Quadrupole).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Ionization: Electron Impact (EI), 70 eV.

  • Acquisition Mode: SIM (Selected Ion Monitoring) .

    • Target Ions:

      
       130 (Molecular ion of d4), 
      
      
      
      126 (Unlabeled Analyte).
    • Qualifier Ions:

      
       75, 86 (Fragment ions).
      
Phase C: Data Reporting & Validation

Laboratories must report:

  • Retention Time (RT): Precision to 0.01 min.

  • Area Ratio: (Area of Analyte / Area of IS).

  • Isotopic Purity Check (The Self-Check): Report the abundance of

    
     129 (d3 impurity). If 
    
    
    
    129 exceeds 5% of the parent peak, the lab has likely introduced moisture or protic contamination [2].
Diagram 2: Inter-Laboratory Workflow

InterLab_Workflow cluster_labs Participating Laboratories Prep Central Lab: Stock Prep in Aprotic Solvent (DCM/Hexane) Dist Sample Distribution (Sealed Ampoules, Cold Chain) Prep->Dist Lab1 Lab 1: Analysis Dist->Lab1 Lab2 Lab 2: Analysis Dist->Lab2 Lab3 Lab 3: Analysis Dist->Lab3 QC Data Validation: Check m/z 129 (d3) Abundance Lab1->QC Lab2->QC Lab3->QC Stat Statistical Consensus: Z-Score & CV Calculation QC->Stat If Pass

Caption: Workflow ensuring sample integrity from preparation to statistical validation. The QC step filters out data compromised by H/D exchange.

Expected Results & Acceptance Criteria

Based on historical data for deuterated cyclohexanone derivatives [3], the following performance metrics define a successful inter-lab comparison:

ParameterAcceptance CriteriaFailure Indicator
Intra-Lab Precision (RSD) < 3.0%> 5.0% (Injection error)
Inter-Lab Reproducibility (CV) < 8.0%> 15% (Standard degradation)
Isotopic Enrichment > 98% atom % DHigh M-1 signal (Exchange)
Linearity (

)
> 0.995Saturation or Adsorption

Troubleshooting: If a laboratory reports consistently low area counts for the IS but normal counts for the analyte, check for evaporative loss of the volatile IS during sample prep. If the mass spectrum shows a "tailing" toward lower masses (129, 128), check for protic solvent contamination (e.g., using non-dried methanol).

References

  • National Institutes of Health (NIH). (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. Retrieved from [Link]

Sources

Navigating Regulatory Acceptance: A Comparative Guide to Methods Utilizing 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the choice of an internal standard is a critical decision that directly impacts data integrity and, ultimately, regulatory acceptance. This guide provides an in-depth comparison of analytical methods utilizing the deuterated internal standard, 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4, against its non-deuterated alternatives. By examining the underlying scientific principles and regulatory expectations, this document serves as a comprehensive resource for developing robust and compliant bioanalytical assays.

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards

The use of stable isotope-labeled internal standards (SIL-ISs), such as 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4, is widely recognized as the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[][2][3] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte of interest.[4] This near-identical behavior throughout the analytical workflow—from sample extraction to ionization in the mass spectrometer—is the cornerstone of its superiority.

Regulatory bodies, particularly the European Medicines Agency (EMA), have shown a strong preference for the use of SIL-ISs in bioanalytical method validations. Over 90% of submissions to the EMA have incorporated these standards, and the agency has been known to reject studies that utilize surrogate internal standards deemed not to be close structural analogs. While the U.S. Food and Drug Administration (FDA) does not have a strict requirement for SIL-ISs, the use of a less suitable surrogate can lead to regulatory scrutiny and citations.

The primary advantage of a deuterated internal standard like 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is its ability to effectively compensate for matrix effects. Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a significant source of variability and inaccuracy in bioanalysis.[] Because a deuterated standard co-elutes with the analyte, it experiences the same degree of matrix effects, allowing for accurate normalization of the analyte response.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice between a deuterated internal standard and a non-deuterated (analog) internal standard has significant implications for assay performance. The following table summarizes the key differences:

Performance MetricDeuterated Internal Standard (e.g., 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4)Non-Deuterated (Analog) Internal Standard
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing and correcting for the same ionization suppression or enhancement.Poor to Moderate: Different retention times and physicochemical properties lead to differential matrix effects.
Extraction Recovery Excellent: Tracks the analyte's recovery throughout the sample preparation process due to near-identical chemical properties.[3]Variable: Differences in polarity and structure can lead to different extraction efficiencies compared to the analyte.[2]
Chromatographic Behavior Excellent: Co-elutes with the analyte, simplifying method development and ensuring simultaneous analysis under identical conditions.[3]Different: Retention times will differ, potentially leading to elution in regions with different matrix effects.
Ionization Efficiency Near-identical to the analyte.[3]Can differ significantly from the analyte, leading to a non-linear response ratio.[2]
Regulatory Acceptance Highly favored, considered the "gold standard".[]May be acceptable if a suitable SIL-IS is not available, but requires extensive validation to demonstrate its suitability.
Cost Generally higher due to the synthetic complexity of isotope labeling.[3]Typically lower and more readily available.

Experimental Workflow: Bioanalytical Method Validation Using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4.

G cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation Analyte & IS Characterization Analyte & IS Characterization LC-MS/MS Optimization LC-MS/MS Optimization Analyte & IS Characterization->LC-MS/MS Optimization Selectivity & Matrix Effect Selectivity & Matrix Effect LC-MS/MS Optimization->Selectivity & Matrix Effect Establish initial parameters Calibration Curve & LLOQ Calibration Curve & LLOQ Selectivity & Matrix Effect->Calibration Curve & LLOQ Accuracy & Precision Accuracy & Precision Calibration Curve & LLOQ->Accuracy & Precision Define quantitation range Stability Stability Accuracy & Precision->Stability Recovery & Matrix Effect (Full) Recovery & Matrix Effect (Full) Stability->Recovery & Matrix Effect (Full) Sample Analysis Sample Analysis Stability->Sample Analysis Ensure sample integrity Recovery & Matrix Effect (Full)->Sample Analysis G A Need for Accurate & Precise Bioanalysis C Challenges in Bioanalysis (Matrix Effects, Extraction Variability) A->C B Regulatory Scrutiny of Bioanalytical Data (FDA, EMA) D Requirement for an Internal Standard B->D C->D E Superiority of Stable Isotope-Labeled Internal Standards D->E Best practice G Selection of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 for the Assay E->G Meets criteria F 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 as a High-Purity Deuterated Standard F->G Commercially available

Caption: The logical framework for selecting 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 as an internal standard.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, regulated bioanalysis. While specific regulatory guidance may not exist for every individual deuterated compound, the principles of isotope dilution mass spectrometry are universally accepted and endorsed by major regulatory agencies. 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4, as a high-purity and commercially available deuterated analog, represents a sound choice for the development of robust and defensible bioanalytical methods for structurally related analytes. By adhering to the principles of thorough method validation, researchers can confidently employ such reagents to generate high-quality data that meets the stringent requirements of drug development and regulatory submission.

References

  • de Boer, T., et al. (2001). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B: Biomedical Sciences and Applications, 759(1), 1-12. Available at: [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]

  • Odoemelam, C. S. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Review, 3(11), 58-63. Available at: [Link]

  • Pal, T. K., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Creative Research Thoughts, 10(1). Available at: [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]

  • Sharma, D., & Jain, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). Available at: [Link]

  • Patel, P., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study). International Journal for Research in Applied Science and Engineering Technology, 12(5), 2451-2460. Available at: [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 381-383. Available at: [Link]

  • Vuckovic, D. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10148-10157. Available at: [Link]

  • Basar, N., et al. (2014). Development and Validation of a Bioanalytical Method for Quantification of 2,6-Bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in Rat Plasma. Molecules, 19(9), 13529-13541. Available at: [Link]

  • ResearchGate. (2025). Validation of Analytical Methods. Available at: [Link]

  • Dolan, J. W. (2015). When Should an Internal Standard be Used?. LCGC North America, 33(10), 784-789. Available at: [Link]

  • PubChem. Cyclohexanone-2,2,6,6-d4. Available at: [Link]

  • Biorius. (2024). D4, D5, D6 REACh restrictions published. Available at: [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Available at: [Link]

  • Reddit. (2022). Inconsistent GC/MS results SOS. Available at: [Link]

  • PubChem. 4,4-dimethyl-cyclohexanone. Available at: [Link]

  • Chromatography Forum. (2022). Inconsistent GC/MS results. Available at: [Link]

  • Chem-Station. (2025). In-Depth Analysis: EU Regulatory Measures on Cyclosiloxanes (D4, D5, and D6). Available at: [Link]

Sources

Safety Operating Guide

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop and Verify: Before handling 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 (d4-DMCH), you must distinguish between chemical toxicity and radiological hazards .

  • Radiological Status: NON-RADIOACTIVE. This compound contains Deuterium (

    
    H), a stable isotope. DO NOT  dispose of this in radioactive waste streams (decay bins) unless it has been cross-contaminated with other radioisotopes (e.g., 
    
    
    
    C,
    
    
    H).
  • Primary Hazard: Flammable Solid/Liquid and Severe Eye Irritant.

  • Disposal Stream: Non-Halogenated Organic Solvent/Solid Waste.

  • Critical Prohibition: Never dispose of via sanitary sewer (sink) or trash.

Chemical Profile & Hazard Identification

To ensure safe handling, we must first define the physicochemical properties that dictate the waste classification. As a deuterated analog, the safety profile mirrors the parent compound (4,4-Dimethylcyclohexanone), but inventory management requires higher precision due to cost.

PropertySpecificationOperational Implication
Compound Name 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4Labeling must be precise.
CAS Number 118949-83-4 (d4) / 4255-62-3 (parent)Use parent CAS for generic waste profiling if d4 is not listed in facility software.
Physical State Solid or Semi-solid (MP ~41-45°C)May require "Solid Waste" or "Sludge" classification depending on lab temperature.
Flash Point ~58°C (136°F)Class D001 (Ignitable) . Keep away from heat sources.
Solubility Insoluble in water; Soluble in organicsHydrophobic . Will form a layer in aqueous traps; do not pour down drains.
Isotope Deuterium (

H)
Stable. No half-life . No shielding required.

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating waste system prevents regulatory violations before they occur. Follow this logic gate before moving the vessel to the waste area.

Step 1: Isotope Verification
  • Check: Is the container labeled with a radiation symbol (trefoil)?

  • Action: If YES , verify if it was mixed with a tracer (e.g., Tritium). If it is pure d4-DMCH, the radiation label is incorrect or refers to a different hazard. Pure d4-DMCH goes to Chemical Waste, not Radioactive Waste.

Step 2: Phase Assessment
  • Context: This compound has a melting point near ambient temperature (41°C).[1][2]

  • Action:

    • If Solid/Crystalline : Dispose of in the Solid Hazardous Waste container (double-bagged).

    • If Dissolved in Solvent : Dispose of in the Liquid Organic Waste container.

Step 3: Halogen Check
  • Check: Is the d4-DMCH mixed with Chloroform, Dichloromethane (DCM), or other halogenated solvents?

  • Action:

    • Yes: Segregate into Halogenated Waste .

    • No: Segregate into Non-Halogenated Waste (preferred for lower incineration costs).

Disposal Workflow Logic

The following diagram illustrates the decision matrix for disposing of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4.

DisposalWorkflow Start Start: Waste Generation (d4-DMCH) IsMixed Is it mixed with Radioactive Isotopes? Start->IsMixed RadioWaste Dispose as RADIOACTIVE WASTE IsMixed->RadioWaste Yes StateCheck Physical State? IsMixed->StateCheck No (Stable Isotope) IsSolid Solid / Neat Substance StateCheck->IsSolid IsLiquid In Solution StateCheck->IsLiquid SolidBin Solid Hazardous Waste Bin (Label: Flammable Solid) IsSolid->SolidBin HalogenCheck Solvent contains Halogens (Cl, Br, F)? IsLiquid->HalogenCheck HaloBin Halogenated Solvent Carboy (Label: Flammable/Toxic) HalogenCheck->HaloBin Yes (e.g., DCM, Chloroform) NonHaloBin Non-Halogenated Solvent Carboy (Label: Flammable) HalogenCheck->NonHaloBin No (e.g., Acetone, Methanol)

Figure 1: Decision matrix for segregating d4-DMCH waste streams based on physical state and solvent composition.

Step-by-Step Disposal Procedure

Scenario A: Disposing of Neat (Solid/Melted) Compound

Applicable for expired inventory or degraded stock.

  • PPE Required: Safety glasses with side shields (or goggles), nitrile gloves, lab coat.

  • Container Prep: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket lined with a heavy-duty polyethylene bag.

  • Transfer: Transfer the material into the container. If the material has melted (liquid), absorb it onto an inert solid matrix (vermiculite or spill pads) before placing it in the solid waste bin to prevent leakage.

  • Labeling (Crucial):

    • Chemical Name: "4,4-Dimethyl-cyclohexanone-2,2,6,6-d4" (Do not abbreviate).

    • Hazards: Check "Flammable" and "Irritant".[3]

Scenario B: Disposing of Reaction Mixtures (Solutions)

Applicable for NMR samples or reaction byproducts.

  • Solvent Identification: Identify the primary solvent (e.g., CDCl

    
     vs. DMSO-d
    
    
    
    ).
  • Segregation:

    • CDCl

      
       (Chloroform-d):  Pour into the Halogenated  waste carboy.
      
    • Acetone-d

      
      , Methanol-d
      
      
      
      , DMSO-d
      
      
      :
      Pour into the Non-Halogenated waste carboy.
  • Rinsing: Rinse the original glassware with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

  • Cap & Vent: Ensure the carboy cap is closed but not over-tightened if the reaction is still evolving gas (unlikely for this ketone, but standard practice).

Spill Management & Emergency Response

In the event of a spill, the primary concern is flammability and eye irritation.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (>500mL or High Heat?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Fire Dept Assess->Evacuate Major Spill / Fire Contain Control Ignition Sources & Ventilate Assess->Contain Minor Spill PPE Don PPE: Nitrile Gloves, Goggles Contain->PPE Absorb Cover with Vermiculite or Absorbent Pads PPE->Absorb Clean Scoop into HazWaste Bag Clean Surface with Soap/Water Absorb->Clean

Figure 2: Emergency response workflow for minor vs. major spills.

Cleanup Protocol:

  • Extinguish Sources: Immediately turn off hot plates and open flames.

  • Absorb: Use vermiculite, sand, or commercial solvent pads. Do not use paper towels if the material is hot or if strong oxidizers are present nearby, as this increases fire risk.

  • Decontaminate: Wash the area with soap and water. The compound is hydrophobic, so water alone will not clean the surface effectively; a surfactant (soap) is required.

Regulatory Compliance (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Code:

    • D001 (Ignitable): Applied if the waste is a liquid with a flash point <60°C. Given the flash point of ~58°C, this code is highly likely applicable.

    • F-Codes (F003/F005): While specific F-codes apply to spent solvents like Acetone or MEK, 4,4-Dimethylcyclohexanone is not explicitly listed in the F-list. However, it is best practice to manage it alongside F003 non-halogenated ignitable wastes.

  • Satellite Accumulation: Store waste in the laboratory (Satellite Accumulation Area) in closed containers. Move to the central accumulation area within 3 days of filling the container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138166, 4,4-Dimethylcyclohexanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

Personal protective equipment for handling 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Handling 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 requires a dual-threat mitigation strategy. You are not merely protecting personnel from a chemical irritant; you are protecting a high-value isotopic reagent from environmental degradation.

The Isotopic Risk (The "Why"): This compound is deuterated at the


-carbon positions (2,2,6,6). These positions are susceptible to keto-enol tautomerism. In the presence of atmospheric moisture and trace catalytic impurities (acids or bases on glassware), the deuterium atoms can undergo exchange with protium (H), effectively destroying the isotopic enrichment of your sample [1].

The Safety Risk: Structurally, this is a ketone derivative. While often a solid at room temperature (mp ~41-45°C for the non-deuterated parent), it shares the toxicological profile of cyclic ketones: mucosal irritation, defatting of skin, and flammability [2].

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the hazard. The following data is synthesized from the parent compound (4,4-Dimethylcyclohexanone) and analogous deuterated ketones.

Hazard CategoryClassificationCritical Effect
Physical Flammable Solid (Cat 2) Flash point is approx. 58°C. Dust/vapors can form explosive mixtures.
Health (Skin) Irritant (Cat 2) Ketones extract lipids from the stratum corneum, leading to dermatitis.
Health (Eyes) Eye Irritant (Cat 2A) Vapors and dust cause significant conjunctival irritation.
Reactivity H-D Exchange CRITICAL:

-deuteriums exchange with H

O rapidly under non-neutral conditions.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is insufficient for ketones. Nitrile gloves, the laboratory standard, have poor resistance to ketone permeation once the compound is in solution.

Hand Protection: The Permeation Decision

Guidance: Do not rely on thin nitrile gloves if the compound is dissolved in organic solvents.

State of MatterPrimary Glove MaterialSecondary LayerBreakthrough Time
Dry Solid Nitrile (4 mil) None required> 480 mins (Solid state limits permeation)
Solution (Acetone/Ketones) Butyl Rubber or Silver Shield™ Nitrile (inner liner for dexterity)> 480 mins (Butyl) vs. < 10 mins (Nitrile)
Solution (Chloroform/DCM) PVA or Viton Nitrile (inner liner)Solvent dependent

Expert Insight: If you are handling the dry solid for weighing, standard nitrile is acceptable. However, the moment you dissolve this in a solvent (e.g., for NMR), the solvent dictates the glove choice. Cyclohexanone derivatives permeate nitrile in minutes [3].

Respiratory & Eye Protection[1][2]
  • Eyes: Chemical safety goggles (indirect venting) are mandatory if handling powders to prevent dust entry. Safety glasses are acceptable only for closed-system liquid handling.

  • Respiratory: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Contingency: If hood failure occurs, use a half-face respirator with Organic Vapor (OV) cartridges (Black label).

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on your experimental phase.

PPE_Decision_Tree cluster_legend Logic Key Start Start: Handling 4,4-Dimethyl-cyclohexanone-d4 StateCheck What is the physical state? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidPPE PPE: Nitrile Gloves + Safety Glasses Focus: Anti-Static (prevent scattering) Solid->SolidPPE SolventCheck Identify Solvent Base Liquid->SolventCheck KetoneSolv Ketones (Acetone, etc.) SolventCheck->KetoneSolv HaloSolv Halogenated (CDCl3, DCM) SolventCheck->HaloSolv ButylPPE PPE: Butyl Rubber or Laminate Gloves (Nitrile degrades < 10 mins) KetoneSolv->ButylPPE VitonPPE PPE: Viton or PVA Gloves (Nitrile degrades rapidly) HaloSolv->VitonPPE Safe Standard PPE Critical Specialized PPE Required

Figure 1: PPE Selection Logic based on physical state and solvent matrix.

Operational Protocol: The "Anhydrous Transfer"

To preserve the d4-enrichment, you must prevent H-D exchange.[1] This protocol ensures safety and purity.

Prerequisites:

  • Glove box or Fume hood with Nitrogen line.

  • Oven-dried glassware (120°C for >2 hours).

  • Neutralized Glassware: Critical. Base-washed glassware can leave alkaline residues that catalyze H-D exchange. Rinse all glassware with dilute acid followed by DI water and Acetone-d6 before drying.

Step-by-Step Procedure
  • Environment Prep:

    • Clear fume hood of clutter to ensure laminar flow.

    • Place an anti-static mat in the hood (dry powders of dimethyl-cyclohexanones can be static and "jump").

  • Weighing (The Danger Zone):

    • Risk:[2] Static discharge scattering expensive material + moisture absorption.

    • Action: Use an anti-static gun on the weighing boat. Weigh quickly.

    • PPE:[1][3] Double nitrile gloves. Change outer pair immediately if powder touches them.

  • Solubilization:

    • Transfer solid to the vial.

    • Add deuterated solvent (e.g., CDCl3, Acetone-d6) immediately.

    • Cap immediately.

  • Waste Segregation:

    • Do not mix with aqueous waste streams (risk of exothermic reaction or phase separation issues).

Disposal & Emergency Procedures

Disposal Logistics

Cyclohexanone derivatives are organic solvents.[2] Disposal paths depend on the solvent matrix.

Waste StreamCriteriaAction
Solid Waste Contaminated weigh boats, tissuesBag in "Hazardous Solid Waste" (Yellow bag/bin).
Liquid (Non-Halo) Dissolved in Acetone/Methanol"Non-Halogenated Organic Solvents" carboy.
Liquid (Halo) Dissolved in CDCl3/DCM"Halogenated Organic Solvents" carboy.
Emergency Response[6]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin; this increases absorption.

  • Spill (Solid): Do not sweep (creates dust). Cover with a wet paper towel (if isotopic loss is acceptable) or use a HEPA vacuum.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Place in a sealed bag.

References

  • UPenn EHRS. (2025). Nitrile Glove Chemical Compatibility Reference.[4] Retrieved from [Link]

  • PubChem. (2025).[3][5][6] Cyclohexanone, 4,4-dimethyl- Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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